molecular formula C25H24F3NO6S B538136 ONO-8713

ONO-8713

Cat. No.: B538136
M. Wt: 523.5 g/mol
InChI Key: LOQMSUDLLHPPHQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-8713 is a potent and selective synthetic antagonist for the Prostaglandin E2 (PGE2) EP1 receptor. Its high binding affinity (pKi 9.5 in mouse) and selectivity make it an essential pharmacological tool for dissecting the roles of the EP1 receptor in various physiological and pathophysiological processes. Research with this compound has helped elucidate the EP1 receptor's involvement in several areas. In neuroscience, systemic administration of this compound attenuated pentylenetetrazole (PTZ)-induced seizures in mice and prevented the associated decrease in Na+, K+-ATPase activity in the cerebral cortex and hippocampus, suggesting EP1 receptors as a novel target for anticonvulsant drug development . In models of neuropathic pain, this compound administered intrathecally blocked mechanical allodynia and the increase in activated microglia in the spinal cord, indicating a role for EP1 in pain maintenance . Furthermore, studies in carcinogenesis have shown that topical application of this compound can reduce UVB-induced skin tumor formation by approximately 50%, highlighting the significance of EP1 signaling in inflammation and cancer . In isolated human pulmonary vein (HPV) preparations, this compound effectively blocked contractions induced by the prostanoid agonist sulprostone, confirming functional EP1 receptor activity in the human vasculature . The primary mechanism of action of this compound is the selective blockade of the Gq-coupled EP1 receptor, which is known to mediate increases in intracellular free calcium concentration . By inhibiting receptor activation, this compound allows researchers to probe the specific contributions of the EP1 pathway in complex systems where multiple prostanoid receptors are present. This compound is a valuable resource for researchers investigating inflammation, neurological disorders, cancer, and vascular biology. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H24F3NO6S

Molecular Weight

523.5 g/mol

IUPAC Name

(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+

InChI Key

LOQMSUDLLHPPHQ-FMIVXFBMSA-N

SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3

Isomeric SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3

Canonical SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid
ONO 8713
ONO-8713
ONO8713

Origin of Product

United States

Foundational & Exploratory

ONO-8713: A Technical Guide to its Mechanism of Action as a Selective EP1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor subtype 1 (EP1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, selectivity, and functional antagonism. The downstream signaling pathways of the EP1 receptor and the experimental methodologies used to characterize this compound are also described in depth. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and cancer. The diverse effects of PGE2 are mediated through its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses. The EP1 receptor, in particular, is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels. Due to its role in various disease states, the EP1 receptor has emerged as a promising therapeutic target. This compound is a small molecule antagonist that has been developed to selectively inhibit the activity of the EP1 receptor.

Pharmacological Profile of this compound

Binding Affinity and Selectivity
Receptor Species Parameter Value Reference
EP1HumanpKi8.0[1]
EP1MousepKi9.5[1]

Table 1: Binding Affinity of this compound for EP1 Receptors

Functional Antagonism

This compound functions as a competitive antagonist at the EP1 receptor. This mode of action is typically quantified by determining the pA2 value through a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. While the specific pA2 value for this compound is not consistently reported in publicly available literature, its characterization as a selective EP1 antagonist in functional assays confirms its ability to inhibit PGE2-mediated EP1 activation.[2][3]

Mechanism of Action: EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound competitively blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this entire signaling cascade.

EP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds ONO8713 This compound ONO8713->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate: Cell Membranes + [3H]-PGE2 + this compound Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

References

ONO-8713: A Technical Guide to its EP1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor 1 (EP1). This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its binding affinity for the EP1 receptor in comparison to other prostanoid receptors. The document includes a summary of quantitative data, detailed experimental methodologies for assessing receptor selectivity, and visualizations of key biological pathways and experimental workflows. This compound's high affinity and selectivity for the EP1 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of the EP1 signaling pathway and as a potential therapeutic agent.[1][2][3] The EP1 receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. This signaling pathway is implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.

Quantitative Data: Binding Affinity Profile of this compound

The selectivity of this compound for the EP1 receptor has been determined through radioligand binding assays. The following table summarizes the inhibitory constants (Ki) of this compound for a panel of mouse prostanoid receptors.

Receptor SubtypeKi (nM)
EP1 0.3
EP2>10000
EP33000
EP41000
DP>10000
FP1400
IP10000
TP10000
Data from: Genetic and pharmacological analysis of prostanoid receptor function.[4]

The data clearly demonstrates the high affinity and selectivity of this compound for the EP1 receptor, with Ki values for other prostanoid receptors being several orders of magnitude higher.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for prostanoid receptors is primarily achieved through competitive radioligand binding assays. Functional assays are then used to confirm the antagonistic activity of the compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cells stably expressing the specific prostanoid receptor subtype (e.g., HEK293 cells transfected with the human EP1 receptor gene) are cultured and harvested.

  • The cells are washed with a suitable buffer (e.g., phosphate-buffered saline) and then lysed to release the cellular components.

  • The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

3. Separation of Bound and Free Radioligand:

  • Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (e.g., Calcium Flux Assay)

This assay measures the ability of this compound to inhibit the functional response induced by an agonist (PGE2) at the EP1 receptor.

1. Cell Culture and Loading:

  • Cells expressing the EP1 receptor are seeded into a 96-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Compound Incubation:

  • The cells are pre-incubated with varying concentrations of this compound for a specific period.

3. Agonist Stimulation and Signal Detection:

  • The cells are then stimulated with a fixed concentration of the EP1 agonist, PGE2.

  • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The ability of this compound to inhibit the PGE2-induced calcium flux is quantified.

  • The data are plotted as a concentration-response curve, and the IC50 value for the antagonistic effect is determined.

Visualizations

Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway

PGE2_EP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds and Activates ONO8713 This compound ONO8713->EP1 Binds and Inhibits Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: PGE2 signaling through the EP1 receptor and the inhibitory action of this compound.

Experimental Workflow for Determining Receptor Selectivity

Receptor_Selectivity_Workflow cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Prostanoid Receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP) Membrane_Prep 2. Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate Membranes with: - Radioligand (e.g., [3H]-PGE2) - this compound (Varying Concentrations) Membrane_Prep->Incubation Filtration 4. Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting 5. Quantify Radioactivity Filtration->Counting IC50_Calc 6. Calculate IC50 Values Counting->IC50_Calc Ki_Calc 7. Calculate Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Selectivity_Profile 8. Generate Selectivity Profile (Compare Ki across receptors) Ki_Calc->Selectivity_Profile

Caption: Workflow for determining the selectivity profile of this compound.

References

ONO-8713 Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8713 is a selective antagonist of the prostaglandin E receptor subtype 1 (EP1). The EP1 receptor, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including neuroinflammation, pain, and cancer. Its activation by prostaglandin E2 (PGE2) primarily triggers downstream signaling cascades initiated by an increase in intracellular calcium concentrations. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, with a focus on experimental data and detailed methodologies for researchers.

Core Signaling Cascade of the EP1 Receptor and its Antagonism by this compound

The canonical signaling pathway initiated by the activation of the EP1 receptor involves the Gq alpha subunit of its associated heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The subsequent rise in intracellular calcium, along with the presence of DAG, activates Protein Kinase C (PKC).

This compound, as a selective EP1 antagonist, functions by blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting this entire downstream cascade. This inhibitory action prevents the rise in intracellular calcium and the subsequent activation of PKC, forming the basis of its therapeutic potential in various disease models.

EP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 ONO8713 This compound EP1 EP1 Receptor Gq Gq PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca2_ER Ca²⁺ (ER) Ca2_cyto ↑ [Ca²⁺]i PKC_inactive PKC (inactive) PKC_active PKC (active) AKT_pathway AKT Pathway PTEN PTEN NFkB NF-κB Pathway (Neuroinflammation)

Modulation of the AKT/PTEN Pathway

Recent evidence suggests a more complex role for EP1 receptor signaling, extending beyond the canonical PLC/PKC pathway, with implications for cell survival and growth through the modulation of the AKT/PTEN axis.

Quantitative Data
Cell LineTreatmentEffect on p-AKT (Ser473)Reference
Madin-Darby Canine Kidney (MDCK)30 nM ONO-8711 (EP1 antagonist) for 30 min1.9 ± 0.1-fold increase[1]

Note: ONO-8711 is a closely related and often interchangeably used selective EP1 antagonist.

This finding is somewhat counterintuitive, as EP1 activation is often linked to pro-proliferative signals, and AKT is a known pro-survival kinase. The study in MDCK cells suggests that in certain cellular contexts, antagonism of the EP1 receptor can lead to an increase in AKT phosphorylation. The precise mechanism for this is still under investigation but may involve cross-talk with other signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

While direct quantitative data on the effect of this compound on PTEN phosphorylation is currently limited in the public domain, the interplay between the PI3K/AKT and PTEN pathways is well-established. PTEN is a phosphatase that negatively regulates the PI3K/AKT pathway. Therefore, modulation of AKT activity by this compound likely influences the phosphorylation state and activity of PTEN.

AKT_PTEN_Pathway ONO8713 This compound EP1 EP1 Receptor ONO8713->EP1 Antagonizes PI3K PI3K EP1->PI3K Modulates (Context-Dependent) PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_inactive AKT (inactive) PIP3->AKT_inactive Recruits & Activates AKT_active p-AKT (active) AKT_inactive->AKT_active PTEN_active PTEN (active) AKT_active->PTEN_active Phosphorylates (Inhibits) CellSurvival Cell Survival & Growth AKT_active->CellSurvival PTEN_active->PIP3 Dephosphorylates PTEN_inactive p-PTEN (inactive) PTEN_active->PTEN_inactive

Experimental Protocols

Western Blot for Phosphorylated AKT (p-AKT)

This protocol is adapted from the methodology used in the study of ONO-8711 in MDCK cells.[1]

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (or ONO-8711)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit polyclonal anti-p-Akt (Ser473) (e.g., Santa Cruz Biotechnology, sc-33437)

    • Goat polyclonal anti-Akt1 (e.g., Santa Cruz Biotechnology, sc-1618)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture MDCK cells in DMEM with 10% FBS to 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to treatment.

    • Treat cells with the desired concentration of this compound (e.g., 30 nM) for the specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control.

Intracellular Calcium Measurement

This is a general protocol for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2 AM.

Materials:

  • Cells of interest (e.g., primary neurons, HEK293 cells expressing EP1)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • PGE2 (as a stimulant)

  • Ionomycin (as a positive control for maximal calcium influx)

  • EGTA (as a calcium chelator for baseline)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding and Dye Loading:

    • Seed cells onto black-walled, clear-bottom 96-well plates.

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove culture medium, wash cells with HBSS, and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence reader and allow the cells to equilibrate.

    • Establish a baseline fluorescence ratio (340/380 nm excitation) for a few minutes.

    • Add this compound at the desired concentration and record the fluorescence ratio to observe any direct effect.

    • After a pre-incubation period with this compound, stimulate the cells with PGE2.

    • Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.

    • At the end of the experiment, add ionomycin to determine the maximal fluorescence ratio (Rmax), followed by EGTA to determine the minimal fluorescence ratio (Rmin) for calibration.

Protein Kinase C (PKC) Activity Assay

A commercially available PKC activity assay kit is recommended for a straightforward and quantitative measurement. This protocol provides a general workflow.

Materials:

  • Cells of interest

  • This compound

  • PGE2 or a phorbol ester (e.g., PMA) as a PKC activator

  • PKC Activity Assay Kit (e.g., from Millipore, Abcam, or other suppliers) - these kits typically include a specific PKC substrate peptide, ATP, and buffers.

  • Lysis buffer (often provided in the kit)

  • Microplate reader capable of measuring absorbance or radioactivity, depending on the kit format.

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Culture and treat cells with this compound and/or a PKC activator as described in the western blot protocol.

    • Lyse the cells according to the kit's instructions to extract PKC.

    • Determine the protein concentration of the lysates.

  • PKC Activity Assay:

    • Add equal amounts of protein lysate to the wells of the assay plate.

    • Initiate the kinase reaction by adding the reaction mixture containing the PKC substrate and ATP (often radiolabeled with ³²P or modified for colorimetric/fluorometric detection).

    • Incubate for the time specified in the kit's protocol to allow for the phosphorylation of the substrate by active PKC.

    • Stop the reaction.

  • Detection and Quantification:

    • Detect the amount of phosphorylated substrate. In radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. In colorimetric/fluorometric assays, this involves measuring the absorbance or fluorescence generated by a detection antibody or reagent.

    • Calculate the PKC activity based on the signal intensity, and normalize to the amount of protein used.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays CellCulture 1. Cell Culture (e.g., MDCK, Neurons) Treatment 2. This compound Treatment (Vehicle Control) CellCulture->Treatment Stimulation 3. Stimulation (e.g., PGE2) Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis CalciumAssay Intracellular Calcium Assay (Fura-2 AM) Stimulation->CalciumAssay WesternBlot Western Blot (p-AKT, p-PTEN) Lysis->WesternBlot PKCAssay PKC Activity Assay Lysis->PKCAssay

Role in Neuroinflammation and NF-κB Signaling

The EP1 receptor is known to be involved in neuroinflammatory processes.[2] In conditions such as ischemic brain injury, the activation of the EP1 receptor can contribute to neuronal damage. This compound has been shown to be neuroprotective in such models.[2] While the precise downstream signaling is an active area of research, a likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation. The activation of PKC downstream of the EP1 receptor can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to induce the expression of pro-inflammatory genes. By blocking the initial activation of PKC, this compound is postulated to inhibit this pro-inflammatory cascade.

Conclusion

This compound is a valuable research tool and potential therapeutic agent that selectively antagonizes the EP1 receptor. Its primary mechanism of action is the inhibition of the Gq/PLC/PKC signaling cascade, leading to a suppression of the increase in intracellular calcium. Furthermore, emerging evidence points to a more intricate role for this compound in modulating the AKT/PTEN pathway, which has significant implications for cell survival and proliferation. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced downstream effects of this compound in various cellular and disease contexts. A deeper understanding of these signaling pathways will be crucial for the continued development and application of EP1 receptor antagonists in the treatment of a range of human diseases.

References

ONO-8713: A Selective EP1 Receptor Antagonist for Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ONO-8713, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1), in the context of neuroinflammation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the PGE2-EP1 signaling pathway in neurological disorders with an inflammatory component.

Introduction to this compound and its Target: The EP1 Receptor

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. A key mediator in the neuroinflammatory cascade is prostaglandin E2 (PGE2), which exerts its diverse effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.

The EP1 receptor, in particular, is implicated in mediating pro-inflammatory and neurotoxic effects in the central nervous system (CNS).[1] Activation of the EP1 receptor by PGE2 is known to increase intracellular calcium levels and activate protein kinase C (PKC), leading to a downstream cascade that promotes neuroinflammation and neuronal damage.[2]

This compound is a selective antagonist of the EP1 receptor.[3] By blocking the binding of PGE2 to the EP1 receptor, this compound has been investigated as a potential therapeutic agent to attenuate neuroinflammation and its detrimental consequences. Preclinical studies have demonstrated its neuroprotective effects in various models of CNS injury.

Mechanism of Action: Targeting the Pro-inflammatory PGE2-EP1 Signaling Pathway

The pro-inflammatory effects of PGE2 in the brain are, in part, mediated through the EP1 receptor expressed on various cell types, including microglia, the resident immune cells of the CNS. The binding of PGE2 to the EP1 receptor initiates a signaling cascade that contributes to the neuroinflammatory environment.

The PGE2-EP1 Signaling Cascade in Microglia

The EP1 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by PGE2, the following signaling cascade is initiated:

  • Gq Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1]

  • Protein Kinase C Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[1]

  • Pro-inflammatory Gene Expression: Activated PKC can then phosphorylate downstream targets, leading to the activation of transcription factors such as NF-κB. This, in turn, promotes the expression of pro-inflammatory genes, including cytokines and chemokines, contributing to the neuroinflammatory state.

This compound, as a selective EP1 antagonist, competitively binds to the EP1 receptor, thereby preventing PGE2 from initiating this pro-inflammatory cascade. This blockade is the basis for its neuroprotective effects observed in preclinical models.

EP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds and Activates ONO8713 This compound ONO8713->EP1 Binds and Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to ProInflammatory Pro-inflammatory Gene Expression (e.g., Cytokines) NFkB->ProInflammatory Promotes

PGE2-EP1 Receptor Signaling Pathway in Microglia.

Preclinical Efficacy of this compound in Neuroinflammation Models

This compound has demonstrated neuroprotective effects in several preclinical models of neurological injury, primarily by attenuating neuroinflammation and excitotoxicity.

NMDA-Induced Excitotoxicity Model

In a mouse model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity, post-treatment with this compound has been shown to significantly reduce the resulting brain lesion volume.

Parameter Vehicle Control This compound (10 µg/kg, i.p.) Significance
Reduction in Lesion Volume Baseline26.6% ± 4.9%p < 0.05
Ischemic Stroke Model in Alzheimer's Disease Mice

In a study utilizing APP/PS1 transgenic mice, a model for Alzheimer's disease, subjected to permanent middle cerebral artery occlusion (pdMCAO), this compound treatment was found to attenuate cortical microgliosis, a hallmark of neuroinflammation.

Parameter Vehicle Control This compound Significance
Cortical Microgliosis (Iba1 Staining) IncreasedAttenuatedp = 0.0079

These findings suggest that this compound's mechanism of action is relevant to both acute excitotoxic injury and chronic neurodegenerative conditions exacerbated by ischemic events.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Model: NMDA-Induced Excitotoxicity

This protocol describes the induction of excitotoxic brain injury in mice through the intrastriatal injection of NMDA.

NMDA_Excitotoxicity_Workflow cluster_procedure Experimental Procedure Animal_Prep Anesthetize Mouse Stereotaxic_Surgery Mount on Stereotaxic Frame Animal_Prep->Stereotaxic_Surgery NMDA_Injection Intrastriatal Injection of NMDA (15 nmol in 0.3 µl) Stereotaxic_Surgery->NMDA_Injection Treatment_1h This compound (10 µg/kg, i.p.) at 1 hour post-injection NMDA_Injection->Treatment_1h Treatment_6h This compound (10 µg/kg, i.p.) at 6 hours post-injection Treatment_1h->Treatment_6h Survival Allow Survival for 48 hours Treatment_6h->Survival Euthanasia Euthanize and Perfuse Survival->Euthanasia Brain_Extraction Extract Brain Euthanasia->Brain_Extraction Sectioning Cryosection Brain Brain_Extraction->Sectioning Staining Cresyl Violet Staining Sectioning->Staining Analysis Quantify Lesion Volume Staining->Analysis

Workflow for NMDA-Induced Excitotoxicity Model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (1 µl)

  • N-methyl-D-aspartate (NMDA)

  • This compound

  • Vehicle (e.g., saline)

  • Cresyl violet stain

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and mount it on a stereotaxic frame.

  • NMDA Injection: A single intrastriatal injection of 15 nmol NMDA in a volume of 0.3 µl is performed.

  • This compound Administration: this compound (10 µg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at 1 hour and 6 hours post-NMDA injection.

  • Survival and Tissue Processing: Mice are allowed to survive for 48 hours, after which they are euthanized, and their brains are collected for histological analysis.

  • Lesion Volume Analysis: Brains are sectioned and stained with cresyl violet to visualize the lesion. The lesion volume is then quantified using image analysis software.

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pdMCAO)

This protocol details the surgical procedure for inducing a focal ischemic stroke in mice.

pdMCAO_Workflow cluster_pdMCAO pdMCAO Surgical Procedure cluster_postop Post-Operative Care and Analysis Anesthesia Anesthetize Mouse Incision Midline Neck Incision Anesthesia->Incision Vessel_Isolation Isolate Common, Internal, and External Carotid Arteries (CCA, ICA, ECA) Incision->Vessel_Isolation ECA_Ligation Distally Ligate and Transect ECA Vessel_Isolation->ECA_Ligation Filament_Insertion Insert Coated Filament into ECA Stump ECA_Ligation->Filament_Insertion Advance_to_MCA Advance Filament into ICA to Occlude MCA Origin Filament_Insertion->Advance_to_MCA Secure_Filament Secure Filament in Place Advance_to_MCA->Secure_Filament Wound_Closure Close Incision Secure_Filament->Wound_Closure Recovery Post-operative Recovery and Monitoring Wound_Closure->Recovery Treatment Daily this compound or Vehicle Administration Recovery->Treatment Sacrifice Sacrifice at 14 Days Post-pdMCAO Treatment->Sacrifice Tissue_Processing Brain Extraction and Sectioning Sacrifice->Tissue_Processing Immunohistochemistry Immunohistochemistry for Iba1 (Microgliosis) and GFAP (Astrogliosis) Tissue_Processing->Immunohistochemistry Imaging_Analysis Microscopy and Quantitative Image Analysis Immunohistochemistry->Imaging_Analysis

Workflow for Permanent Middle Cerebral Artery Occlusion (pdMCAO).

Materials:

  • APP/PS1 transgenic or wild-type mice

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Coated monofilament (e.g., 6-0 nylon)

  • This compound

  • Vehicle

Procedure:

  • Anesthesia and Incision: The mouse is anesthetized, and a midline neck incision is made to expose the carotid arteries.

  • Vessel Isolation: The common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA) are carefully isolated.

  • Filament Insertion and Occlusion: The ECA is ligated distally, and a small incision is made. A coated monofilament is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Post-operative Care and Treatment: The incision is closed, and the animal is allowed to recover. Daily administration of this compound or vehicle is performed.

  • Endpoint Analysis: At 14 days post-surgery, mice are euthanized, and brains are processed for immunohistochemical analysis.

Immunohistochemistry for Microgliosis and Astrogliosis

This protocol outlines the steps for staining brain sections to visualize and quantify microglial and astrocytic activation.

Materials:

  • Free-floating or slide-mounted brain sections

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies: Rabbit anti-Iba1 (for microglia), Mouse anti-GFAP (for astrocytes)

  • Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Blocking and Permeabilization: Sections are washed in PBS and then incubated in blocking solution for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Sections are counterstained with DAPI, washed, and then mounted on slides with mounting medium.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. Quantitative analysis of microgliosis and astrogliosis can be performed by measuring the intensity or area of Iba1 and GFAP immunoreactivity using image analysis software.

Future Directions and Conclusion

The preclinical data available for this compound suggest that selective antagonism of the EP1 receptor is a promising therapeutic strategy for neurological disorders with a neuroinflammatory component. By inhibiting the pro-inflammatory PGE2-EP1 signaling pathway, this compound has been shown to reduce excitotoxic brain injury and attenuate microgliosis in relevant animal models.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

  • Dose-response studies: To determine the optimal therapeutic window for this compound in various neuroinflammatory conditions.

  • Pharmacokinetic and pharmacodynamic studies: To assess the blood-brain barrier permeability and target engagement of this compound in the CNS.

  • Chronic neurodegeneration models: To evaluate the long-term efficacy of this compound in modifying disease progression in models of Alzheimer's and Parkinson's disease.

  • Combination therapies: To explore the potential synergistic effects of this compound with other anti-inflammatory or neuroprotective agents.

References

ONO-8713: A Technical Guide for Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the exploration of novel therapeutic strategies beyond reperfusion.[1][2] Neuroinflammation and excitotoxicity are key pathological processes that contribute to neuronal damage in the ischemic penumbra.[3][4] The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) has emerged as a promising therapeutic target due to its role in mediating neurotoxic effects in the central nervous system.[5] ONO-8713 is a selective antagonist of the EP1 receptor, and this guide provides a comprehensive overview of its preclinical evaluation for the treatment of ischemic stroke. This document details the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Role of the EP1 Receptor in Ischemic Stroke

Following an ischemic event, the synthesis of prostaglandin E2 (PGE2) is significantly increased in the brain. PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. While these receptors are involved in various physiological processes, the EP1 receptor is primarily coupled to Gαq, and its activation leads to an increase in intracellular calcium levels. In the context of ischemic stroke, sustained elevation of intracellular calcium is a critical step in the excitotoxic cascade, ultimately leading to neuronal apoptosis and death. The EP1 receptor is therefore considered a key mediator of neurotoxic and pro-inflammatory signaling in the ischemic brain.

This compound: A Selective EP1 Receptor Antagonist

This compound is a small molecule compound that acts as a selective antagonist for the EP1 receptor. Its chemical structure is presented in Figure 1. By blocking the binding of PGE2 to the EP1 receptor, this compound is hypothesized to mitigate the downstream neurotoxic effects, thereby offering a neuroprotective strategy in the acute phase of ischemic stroke.

Preclinical Efficacy of this compound in Ischemic Stroke Models

The neuroprotective potential of this compound has been investigated in various preclinical models of ischemic stroke, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rodents. These studies have consistently demonstrated the ability of this compound to reduce infarct volume and improve neurological outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in rodent models of ischemic stroke.

Study Animal Model This compound Dose Administration Route Treatment Timing Infarct Volume Reduction (%) Reference
Ahmad et al., 2008Mice0.1 nmoli.c.v.Pre-treatment25.9 ± 4.7%
Ahmad et al., 2008Mice1.0 nmoli.c.v.Pre-treatment27.7 ± 2.8%
Frankowski et al., 2015RatsNot SpecifiedNot SpecifiedPost-treatmentSignificant reduction
Study Animal Model This compound Dose Administration Route Treatment Timing Outcome Measure Result Reference
Ahmad et al., 2008Mice10 µg/kgi.p.Post-treatment (NMDA model)Lesion VolumeSignificant decrease (26.6 ± 4.9%)
Mendes et al., 2020APP/PS1 MiceNot SpecifiedDailyPost-pdMCAOCortical MicrogliosisSignificantly less compared to vehicle

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the preclinical evaluation of this compound.

Animal Models of Ischemic Stroke
  • Middle Cerebral Artery Occlusion (MCAO): This is the most commonly used model to mimic focal ischemic stroke in humans.

    • Transient MCAO (tMCAO): Involves the temporary occlusion of the middle cerebral artery, typically for 60-90 minutes, followed by reperfusion. This models the clinical scenario of thrombolysis or thrombectomy.

    • Permanent MCAO (pMCAO): The middle cerebral artery is permanently occluded, mimicking a scenario where reperfusion is not achieved.

    • Surgical Procedure: A filament is introduced into the external carotid artery and advanced to the origin of the middle cerebral artery to induce occlusion. Anesthesia is maintained throughout the procedure.

Drug Administration
  • Intracerebroventricular (i.c.v.) Injection: this compound is dissolved in a suitable vehicle and injected directly into the cerebral ventricles to ensure direct central nervous system exposure.

  • Intraperitoneal (i.p.) Injection: this compound is administered into the peritoneal cavity, providing systemic delivery.

Outcome Assessment
  • Infarct Volume Measurement:

    • 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: At the study endpoint (e.g., 24, 48, or 96 hours post-MCAO), brains are sectioned and stained with TTC. Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.

  • Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function post-stroke. These may include tests for motor function, coordination, and sensory perception.

  • Immunohistochemistry: Brain sections are stained with specific antibodies to assess markers of neuroinflammation, such as microgliosis (Iba1 staining) and astrogliosis (GFAP staining).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows relevant to this compound research in ischemic stroke.

Signaling Pathway of PGE2-EP1 Receptor in Ischemic Neuronal Injury

PGE2_EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcome Cellular Outcome PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gαq EP1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_cyto ↑ [Ca²⁺]i IP3->Ca_cyto Release from ER PKC PKC DAG->PKC Ca_ER Ca²⁺ (ER) Ca_cyto->PKC Neurotoxicity Neurotoxicity & Apoptosis Ca_cyto->Neurotoxicity Gene_Expression Altered Gene Expression PKC->Gene_Expression Gene_Expression->Neurotoxicity ONO8713 This compound ONO8713->EP1

Caption: PGE2-EP1 signaling cascade leading to neurotoxicity in ischemic stroke.

Experimental Workflow for Preclinical Evaluation of this compound

ONO8713_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Mouse, Rat) MCAO MCAO Surgery (tMCAO or pMCAO) Animal_Model->MCAO Vehicle Vehicle Control MCAO->Vehicle ONO8713_Group This compound Treatment MCAO->ONO8713_Group Neuro_Score Neurological Deficit Scoring Vehicle->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC) Vehicle->Infarct_Volume Histo Immunohistochemistry (Iba1, GFAP) Vehicle->Histo ONO8713_Group->Neuro_Score ONO8713_Group->Infarct_Volume ONO8713_Group->Histo Stats Statistical Analysis Neuro_Score->Stats Infarct_Volume->Stats Histo->Stats

Caption: Typical experimental workflow for evaluating this compound in a rodent MCAO model.

Discussion and Future Directions

The preclinical data strongly suggest that this compound holds therapeutic potential for the treatment of ischemic stroke by targeting the EP1 receptor-mediated neurotoxic pathways. The consistent reduction in infarct volume and attenuation of neuroinflammation in animal models provide a solid rationale for further investigation.

However, several aspects warrant further exploration. The therapeutic window for this compound administration post-stroke needs to be more precisely defined to assess its clinical feasibility. Long-term functional recovery studies are also necessary to determine if the observed anatomical neuroprotection translates into lasting behavioral improvements. Furthermore, while preclinical studies have been promising, no clinical trials of this compound for ischemic stroke have been reported to date. Future research should focus on bridging this translational gap, potentially through studies in larger animal models and eventually, well-designed clinical trials in human stroke patients.

Conclusion

This compound, as a selective EP1 receptor antagonist, represents a promising neuroprotective agent for the treatment of ischemic stroke. Its mechanism of action is well-aligned with the known pathophysiology of ischemic brain injury. The available preclinical evidence demonstrates its efficacy in reducing neuronal damage in relevant animal models. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the investigation of this compound as a potential therapy for this devastating neurological condition.

References

ONO-8713: A Technical Guide to its Antagonism of Prostaglandin E2 Signaling via the EP1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ONO-8713, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The document elucidates the critical role of the PGE2-EP1 signaling pathway in various physiological and pathological processes. It presents a comprehensive summary of the available quantitative data on this compound's binding affinity and selectivity. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the study of prostanoid signaling and the development of novel therapeutics targeting the EP1 receptor.

Introduction: Prostaglandin E2 and its Receptors

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid signaling molecules derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. PGE2 exerts a wide range of biological effects by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to different intracellular signaling pathways, leading to diverse and sometimes opposing cellular responses.[2][3]

  • EP1 Receptor: Couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC).[3]

  • EP2 Receptor: Couples to Gαs, stimulating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • EP3 Receptor: Primarily couples to Gαi, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.

  • EP4 Receptor: Couples to Gαs, similar to EP2, leading to increased cAMP. It can also couple to Gαi.

The distinct signaling cascades initiated by each EP receptor subtype underscore the complexity of PGE2-mediated effects in health and disease, including inflammation, pain, fever, and cancer.

This compound: A Selective EP1 Receptor Antagonist

This compound is a potent and selective antagonist of the EP1 receptor. By specifically blocking the binding of PGE2 to the EP1 receptor, this compound inhibits the downstream signaling cascade involving Gαq, PLC, and intracellular calcium mobilization. This selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the EP1 receptor in various biological processes and a potential therapeutic agent for diseases where EP1 signaling is dysregulated.

Quantitative Data: Binding Affinity and Selectivity of this compound

The selectivity of this compound for the EP1 receptor is a key feature that defines its utility. The following tables summarize the available quantitative data on the binding affinity of this compound for various prostanoid receptors.

Table 1: Binding Affinity (pKi) of this compound for Prostaglandin E2 Receptors

Receptor SubtypeSpeciespKiReference
EP1 Human8.0
EP1 Mouse9.5
EP2 -Data not available-
EP3 Mouse< 5.0
EP4 -Data not available-

Note: A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

ModelSpeciesTreatmentEffectReference
Azoxymethane-induced aberrant crypt foci (ACF)Mouse250, 500, 1000 ppm in dietDose-dependent reduction in ACF formation (15%, 30%, and 36% inhibition, respectively)
NMDA-induced brain lesion-10 µg/kg, i.p.Significant reduction in lesion volume-
Sulprostone-induced vasoconstriction in human pulmonary veinsHuman (in vitro)10 µMBlockade of EP1-mediated contraction-

Signaling Pathways

The following diagrams illustrate the prostaglandin E2 signaling pathway via the EP1 receptor and the mechanism of action of this compound.

PGE2_EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gαq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKC->Cellular_Response Phosphorylates targets ONO8713 This compound ONO8713->EP1 Antagonizes Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes 1. Prepare cell membranes expressing the EP1 receptor. prep_radioligand 2. Prepare radiolabeled PGE2 (e.g., [³H]PGE2). prep_membranes->prep_radioligand prep_ono 3. Prepare serial dilutions of this compound. prep_radioligand->prep_ono incubate 4. Incubate membranes, radioligand, and this compound at a defined temperature and time. prep_ono->incubate separate 5. Separate bound from free radioligand (e.g., via vacuum filtration). incubate->separate detect 6. Quantify bound radioactivity (e.g., using a scintillation counter). separate->detect analyze 7. Analyze data to determine IC50 and calculate Ki. detect->analyze AOM_ACF_Protocol cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase cluster_termination Termination & Analysis (5 weeks post-initiation) acclimatize 1. Acclimatize male C57BL/6J mice to housing conditions. diet 2. Provide control diet or diet supplemented with this compound. acclimatize->diet aom_injection 3. Administer AOM (10 mg/kg, i.p.) once a week for 3 weeks. diet->aom_injection euthanize 4. Euthanize mice. aom_injection->euthanize collect_colon 5. Collect and fix colons. euthanize->collect_colon stain_count 6. Stain with methylene blue and count ACF under a microscope. collect_colon->stain_count

References

Methodological & Application

ONO-8713: Application Notes and Experimental Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ONO-8713, a selective antagonist of the prostaglandin E receptor subtype EP1, in various mouse models. The following protocols are based on published research and are intended to serve as a guide for designing and conducting in vivo studies.

Mechanism of Action

This compound exerts its effects by blocking the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor that, upon activation, couples to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels and the subsequent activation of protein kinase C (PKC). This pathway is implicated in various pathological processes, including neuroinflammation, excitotoxicity, and carcinogenesis.

PGE2-EP1 Signaling Pathway

PGE2_EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_ion Ca²⁺ (intracellular) PLC->Ca_ion Increases PKC Protein Kinase C (PKC) Ca_ion->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuroinflammation) PKC->Downstream Leads to ONO8713 This compound ONO8713->EP1 Antagonizes

Caption: PGE2-EP1 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

Experimental Model Mouse Strain This compound Dosage & Administration Key Findings Reference
NMDA-Induced Excitotoxicity Not Specified10 µg/kg, intraperitoneal (i.p.), at 1 and 6 hours post-NMDA injection.Significantly reduced NMDA-induced brain damage and lesion volume.[1]
Ischemic Stroke (pdMCAO) APP/PS1 & Wild-TypeSuggested: 10 µg/kg, i.p., daily post-surgery.In APP/PS1 mice: Attenuated cortical microgliosis; reduced cavitation and tissue loss.
Colon Carcinogenesis C57BL/6J250, 500, or 1000 ppm mixed in diet for 5 weeks.Dose-dependent reduction in the formation of azoxymethane-induced aberrant crypt foci (ACF).

Experimental Protocols

Neuroprotection in an Acute Excitotoxicity Model

This protocol is designed to assess the neuroprotective effects of this compound following chemically-induced brain injury in mice.

Materials:

  • This compound

  • N-Methyl-D-aspartate (NMDA)

  • Sterile saline solution

  • Vehicle for this compound (e.g., sterile saline containing 1% DMSO)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

Protocol:

  • Animal Model: Anesthetize mice and place them in a stereotaxic apparatus. Induce acute excitotoxicity via a single intrastriatal injection of 15 nmol NMDA in 0.3 µl of sterile saline.[1]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. A common approach for lipophilic compounds is to dissolve them in DMSO and then dilute with sterile saline to the final concentration (e.g., final DMSO concentration ≤ 1%).

  • This compound Administration: At 1 hour and 6 hours following the NMDA injection, administer a 10 µg/kg dose of this compound via intraperitoneal (i.p.) injection.[1] A vehicle control group should receive an equivalent volume of the vehicle solution.

  • Post-Procedure Monitoring: Allow the mice to recover for 48 hours. Monitor for any adverse effects.

  • Endpoint Analysis: After 48 hours, euthanize the mice and perfuse with a suitable fixative. Collect the brains and process for histological analysis (e.g., cresyl violet staining) to quantify the lesion volume.

Experimental Workflow: Acute Excitotoxicity Model

Excitotoxicity_Workflow start Start: Anesthetized Mouse nmda Intrastriatal NMDA Injection (15 nmol in 0.3 µl) start->nmda wait1 Wait 1 Hour nmda->wait1 ono1 This compound Administration (i.p.) (10 µg/kg) wait1->ono1 wait6 Wait 5 Hours ono1->wait6 ono2 Second this compound Administration (i.p.) (10 µg/kg) wait6->ono2 recover Survival Period (48 Hours) ono2->recover endpoint Endpoint: Brain Tissue Analysis (e.g., Cresyl Violet Staining) recover->endpoint

References

ONO-8713 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor 1 (EP1). As a crucial tool in studying the physiological and pathological roles of the PGE2-EP1 signaling pathway, understanding its solubility and proper handling is paramount for reproducible experimental outcomes. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for the preparation of stock solutions, and a comprehensive in vitro experimental protocol for assessing its antagonist activity.

Chemical Information

PropertyValue
IUPAC Name 4-{(E)-2-[4-({[2-(furan-2-ylsulfonyl-isobutyl-amino)-5-(trifluoromethyl)phenyl]oxy}methyl)phenyl]ethenyl}benzoic acid
Molecular Formula C₂₅H₂₄F₃NO₆S
Molecular Weight 523.52 g/mol
CAS Number 209686-45-3

Solubility Data

The solubility of this compound is critical for the design of both in vitro and in vivo studies. The following table summarizes the known solubility of this compound in common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing large batches of stock solutions.

SolventSolubilityConcentration (at MW 523.52)
DMSO ≥ 10 mg/mL≥ 19.1 mM
Ethanol SolubleData not readily available
Water Insoluble-

Note: For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute the stock solution with the aqueous buffer of choice. Avoid storing aqueous solutions for extended periods.

Preparation of Stock Solutions

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber vials or microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Protocol for a 10 mM DMSO Stock Solution
  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.24 mg of this compound.

  • Add the appropriate volume of DMSO to the vial containing the this compound powder. For 5.24 mg, add 1 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

This compound Signaling Pathway

This compound acts as an antagonist to the EP1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor initiates a signaling cascade through the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular calcium concentration activates various downstream cellular responses. This compound blocks this pathway by preventing the initial binding of PGE2 to the EP1 receptor.

ONO_8713_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates ONO8713 This compound ONO8713->EP1 Blocks Gq Gq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream Initiates ONO_8713_Assay_Workflow A Seed EP1-expressing cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with PGE2 (agonist) C->D E Measure fluorescence (calcium mobilization) D->E F Data Analysis: Determine IC₅₀ of this compound E->F

Application Notes for ONO-8713 in Immunohistochemistry-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ONO-8713 is a potent and selective antagonist of the Prostaglandin E Receptor Subtype 1 (EP1). Prostaglandin E2 (PGE2), a key lipid mediator, exerts a wide range of physiological and pathological effects by signaling through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] The EP1 receptor is primarily coupled to Gαq proteins, and its activation leads to an increase in intracellular calcium levels, which can influence processes such as cell proliferation, inflammation, and neurotransmission.

These application notes provide a framework for utilizing immunohistochemistry (IHC) as a critical tool in research involving this compound. It is important to clarify that this compound, as a small molecule antagonist, is not directly used as a staining reagent in IHC. Instead, this compound is administered in vitro or in vivo to block EP1 receptor signaling. Immunohistochemistry is then employed as a downstream analytical method to visualize and quantify the effects of this blockade on the expression and localization of the EP1 receptor itself or other relevant protein biomarkers within tissue samples.

Mechanism of Action: The PGE2/EP1 Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that plays a significant role in various cellular responses. This compound acts by competitively inhibiting this binding, thereby preventing the downstream signaling events. Understanding this pathway is crucial for designing experiments and interpreting the results of IHC analysis following this compound treatment.

PGE2_EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (Gαq-coupled) PGE2->EP1 Activates ONO8713 This compound ONO8713->EP1 Blocks PLC Phospholipase C (PLC) EP1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Downstream Cellular Responses (e.g., Proliferation, Inflammation) Ca->Response PKC->Response IHC_Workflow cluster_experiment In Vivo / In Vitro Experiment cluster_processing Tissue Processing cluster_staining Immunohistochemistry Protocol cluster_analysis Analysis A1 Control Group (Vehicle Treatment) B Tissue Collection & Formalin Fixation A1->B A2 Experimental Group (this compound Treatment) A2->B C Paraffin Embedding & Sectioning B->C D Deparaffinization & Rehydration C->D E Antigen Retrieval D->E F Blocking E->F G Primary Antibody (Anti-EP1 or Biomarker) F->G H Secondary Antibody & DAB Detection G->H I Counterstaining H->I J Microscopy & Imaging I->J K Image Analysis (Quantification) J->K L Compare Control vs. This compound Groups K->L

References

Application Notes and Protocols for Developing a New Research Model Using ONO-8713

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor 1 (EP1). The EP1 receptor, a Gq protein-coupled receptor, is a key player in various physiological and pathological processes, including cancer, neuroinflammation, and pain. Activation of the EP1 receptor by its endogenous ligand, prostaglandin E2 (PGE2), triggers a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations and subsequent activation of protein kinase C (PKC). By blocking this pathway, this compound offers a valuable tool for investigating the role of EP1 signaling in disease and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research models to explore its therapeutic potential in oncology and neuroinflammation.

This compound: Quantitative Data Summary

ParameterSpeciesValueAssay TypeReference
pKiHuman8.0Radioligand Binding Assay[1]
pKiMouse9.5Radioligand Binding Assay[1]
In Vivo EfficacyMouse15-36% inhibitionAzoxymethane-induced aberrant crypt foci[2]
In Vivo EfficacyMouseSignificant decreaseNMDA-induced brain lesion volume[3]
In Vivo EfficacyMouseSignificant reductionCortical microgliosis in an AD model[4]

Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a Gq-protein-mediated signaling cascade. This pathway is central to the cellular responses mediated by EP1 and is the primary target of this compound.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates ONO8713 This compound ONO8713->EP1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Responses (e.g., Proliferation, Inflammation) PKC->Response Leads to In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays CellCulture Culture EP1-expressing cells CellSeeding Seed cells in appropriate plates CellCulture->CellSeeding ONO_Pretreat Pre-treat with this compound (various concentrations) CellSeeding->ONO_Pretreat PGE2_Stim Stimulate with PGE2 ONO_Pretreat->PGE2_Stim CaAssay Calcium Influx Assay PGE2_Stim->CaAssay PKCAssay PKC Activity Assay PGE2_Stim->PKCAssay In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Regimen cluster_endpoints Efficacy Endpoints ModelInduction Induce disease model (e.g., AOM, NMDA, Xenograft) Randomization Randomize animals into treatment groups ModelInduction->Randomization ONO_Admin Administer this compound (e.g., diet, i.p.) Randomization->ONO_Admin Vehicle_Admin Administer Vehicle Control Randomization->Vehicle_Admin TumorGrowth Tumor Volume Measurement (Oncology) ONO_Admin->TumorGrowth LesionVolume Histological Analysis of Lesion Volume (Neuroinflammation) ONO_Admin->LesionVolume Biomarkers Biomarker Analysis (e.g., Cytokines, Microgliosis) ONO_Admin->Biomarkers Vehicle_Admin->TumorGrowth Vehicle_Admin->LesionVolume Vehicle_Admin->Biomarkers

References

Troubleshooting & Optimization

common problems with ONO-8713 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ONO-8713, an EP4 receptor antagonist. The information is designed to address common issues that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. By binding to the EP4 receptor, it blocks the downstream signaling cascade that is typically initiated by PGE2. This inhibition can lead to reduced cell proliferation, migration, and modulation of the tumor microenvironment.

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle may vary, but a common formulation involves a mixture of saline, ethanol, and a surfactant like Tween 80. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date solubility information.

Q3: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Troubleshooting In Vitro Experiments

Problem 1: Inconsistent or No Effect on Cell Viability/Proliferation

If you are not observing the expected anti-proliferative effects of this compound in your cell-based assays, consider the following troubleshooting steps:

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. This can be due to differences in EP4 receptor expression levels or the activation state of downstream signaling pathways.

  • Compound Integrity: Ensure that the this compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.

  • Assay Conditions: Optimize the concentration range and incubation time for your specific cell line. It may be necessary to perform a dose-response curve over a wider range of concentrations and multiple time points.

  • PGE2 Levels: The effect of an EP4 antagonist can be more pronounced in the presence of its ligand, PGE2. Consider adding exogenous PGE2 to your culture medium to stimulate the pathway and create a more robust system for observing inhibition.

Problem 2: High Background Signal in Assays

High background signals can mask the true effect of this compound. Here are some potential causes and solutions:

  • Solvent Effects: High concentrations of DMSO can be toxic to some cell lines. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control contains the same concentration of DMSO as your treatment groups.

  • Assay Reagent Quality: Use fresh, high-quality assay reagents and follow the manufacturer's protocols carefully.

  • Washing Steps: In assays like ELISA or Western blotting, ensure that washing steps are performed thoroughly to remove unbound reagents and reduce non-specific signals.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium (with or without PGE2). Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Experimental Workflow: Troubleshooting In Vitro Assays

A Inconsistent/No Effect Observed B Verify Cell Line EP4 Expression A->B C Check this compound Integrity & Storage A->C D Optimize Assay Conditions (Dose, Time) A->D E Consider Exogenous PGE2 Addition A->E J Problem Resolved B->J C->J D->J E->J F High Background Signal G Check DMSO Concentration F->G H Validate Reagent Quality F->H I Improve Washing Steps F->I G->J H->J I->J K Problem Persists: Consult Literature

Caption: A flowchart for troubleshooting common issues in in vitro experiments with this compound.

Troubleshooting In Vivo Experiments

Problem 1: Lack of Efficacy in Animal Models

Observing a lack of efficacy in vivo can be due to several factors that are not present in in vitro settings:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The dose and dosing schedule may not be optimal for achieving sufficient drug exposure at the tumor site. It may be necessary to perform PK/PD studies to determine the optimal dosing regimen.

  • Bioavailability: The formulation used for in vivo administration may have poor bioavailability, leading to low systemic exposure to this compound.

  • Tumor Microenvironment: The complexity of the tumor microenvironment in vivo can influence the response to treatment. The presence of other signaling molecules or cell types may counteract the effects of EP4 inhibition.

  • Animal Model Selection: The chosen animal model may not be appropriate for studying the effects of this compound. For example, the tumor model may not be driven by the PGE2-EP4 signaling axis.

Experimental Protocol: In Vivo Efficacy Study
  • Animal Model: Select an appropriate animal model (e.g., tumor xenograft or syngeneic model).

  • Tumor Implantation: Implant tumor cells into the animals and allow the tumors to reach a palpable size.

  • Randomization: Randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound or the vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway: this compound Mechanism of Action

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates ONO8713 This compound ONO8713->EP4 Blocks cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Proliferation, Survival) CREB->Gene

Caption: The signaling pathway of the EP4 receptor and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines. These values are for illustrative purposes and may not reflect actual experimental data.

Cell LineCancer TypeEP4 ExpressionIC50 (nM) of this compound
HCA-7Colon CancerHigh50
SW480Colon CancerLow>1000
A549Lung CancerModerate250
PC-3Prostate CancerHigh100

Disclaimer: This technical support guide is for informational purposes only and is based on general principles of pharmacology and cell biology. The troubleshooting suggestions and protocols should be adapted to your specific experimental conditions. Always consult the relevant scientific literature and product-specific documentation.

ONO-8713 Technical Support Center: Improving Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ONO-8713 for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a selective antagonist of the prostaglandin E receptor subtype EP1. Like many small molecule inhibitors, it is a hydrophobic compound, which can lead to poor aqueous solubility. This presents a significant challenge for in vivo research, as the compound must be dissolved in a biocompatible vehicle for administration to animals to ensure consistent and reproducible dosing and bioavailability.

Q2: What is the known solubility of this compound in common laboratory solvents?

Q3: Are there any published in vivo studies that describe a formulation for this compound?

Some published studies have administered this compound to animals by incorporating it into their diet.[2][3] This method bypasses the need for direct solubilization in a liquid vehicle for injection. However, for other routes of administration, such as intraperitoneal (i.p.) injection, specific formulation details are not consistently reported in the available literature. Therefore, researchers often need to develop a suitable formulation based on general principles for poorly soluble compounds.

Q4: What are the general strategies for formulating a hydrophobic compound like this compound for in vivo administration?

Common strategies for formulating poorly soluble drugs for in vivo studies include:

  • Co-solvent systems: Using a mixture of a primary solvent (like DMSO) and a more biocompatible vehicle (such as saline or polyethylene glycol).

  • Surfactant-based systems: Employing surfactants to create micelles or emulsions that can encapsulate the hydrophobic drug.

  • Lipid-based formulations: Dissolving the compound in a lipid vehicle.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

The choice of formulation strategy depends on the specific experimental requirements, including the desired route of administration, dose, and animal model.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
This compound precipitates out of solution when diluted with an aqueous buffer. This compound is highly hydrophobic and will not remain in solution when the concentration of the organic co-solvent (e.g., DMSO) is too low.1. Increase the proportion of the organic co-solvent in the final formulation. However, be mindful of the potential toxicity of the co-solvent to the animal model. 2. Consider using a surfactant (e.g., Tween® 80, Cremophor® EL) to improve the stability of the compound in an aqueous solution. 3. Prepare a fresh solution immediately before each administration to minimize the time for precipitation to occur.
Inconsistent results are observed in in vivo experiments. This could be due to inconsistent dosing resulting from a non-homogeneous or unstable formulation. If the compound is not fully dissolved or precipitates over time, the actual dose administered can vary.1. Ensure the formulation is a clear, homogenous solution before each injection. If it is a suspension, ensure it is uniformly resuspended before drawing it into the syringe. 2. Validate the stability of your formulation over the duration of your experiment. 3. Consider alternative routes of administration, such as oral gavage with a suitable vehicle or dietary administration, which may provide more consistent exposure.
Signs of toxicity or irritation are observed in the animals after injection. The vehicle itself, particularly at high concentrations of organic co-solvents like DMSO, can cause local irritation, inflammation, or systemic toxicity.1. Reduce the concentration of the organic co-solvent in the final injection volume. A common practice is to keep the final DMSO concentration below 10% for intraperitoneal injections in mice. 2. Include a vehicle-only control group in your study to differentiate between the effects of the compound and the vehicle. 3. Observe the animals closely for any adverse reactions and adjust the formulation or dose as necessary.

Quantitative Data

Table 1: Calculated Stock Solution Concentrations of this compound in DMSO

This table is based on the molecular weight of this compound (523.52 g/mol ) and provides the mass of the compound required to prepare stock solutions of various molarities in DMSO.[1]

Molar Concentration (mM)Mass of this compound per 1 mL of DMSO (mg)
10.524
52.618
105.235
5026.176

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol outlines a general method for determining the kinetic solubility of this compound in a buffered aqueous solution.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., 1-5%) to assess aqueous solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Assessment: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, a plate reader can be used to measure turbidity.

  • Quantification of Soluble Compound: To determine the concentration of the soluble compound, centrifuge the plate to pellet any precipitate. Collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The highest concentration at which no precipitate is observed is considered the kinetic solubility under the tested conditions.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice (Example)

This is a general example of how to prepare a formulation for a hydrophobic compound like this compound. The final concentrations and volumes should be optimized based on the specific requirements of the study.

  • Vehicle Preparation: Prepare a vehicle solution consisting of a mixture of an organic co-solvent and an aqueous solution. A common example is a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline.

  • Dissolving this compound: Weigh the required amount of this compound and dissolve it completely in the organic co-solvent component of the vehicle first (e.g., dissolve in the DMSO and PEG400 mixture). Gentle warming or vortexing may aid in dissolution.

  • Addition of Aqueous Component: Once the compound is fully dissolved, slowly add the aqueous component (e.g., sterile saline) to the mixture while vortexing to prevent precipitation.

  • Final Formulation: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the proportion of the organic co-solvents).

  • Administration: Administer the formulation to the animals immediately after preparation to ensure stability. The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 25g mouse).

Visualizations

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Increased Cytosolic Ca²⁺ ER->Ca2 Releases Ca²⁺ Downstream Downstream Cellular Effects Ca2->Downstream Leads to

Caption: EP1 Receptor Signaling Pathway.

Solubility_Workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis Stock Prepare high concentration stock of this compound in DMSO SerialDilution Create serial dilutions of stock in DMSO Stock->SerialDilution AddBuffer Add aqueous buffer (e.g., PBS, pH 7.4) SerialDilution->AddBuffer Incubate Incubate with shaking AddBuffer->Incubate Observe Observe for precipitation Incubate->Observe Centrifuge Centrifuge to pellet precipitate Observe->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant HPLC Quantify soluble compound by HPLC Supernatant->HPLC Result Determine Kinetic Solubility HPLC->Result

Caption: Experimental Workflow for Kinetic Solubility.

References

ONO-8713 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting inconsistent experimental results obtained with ONO-8713, a selective prostaglandin E receptor subtype EP1 antagonist. This guide is designed to assist researchers in identifying potential sources of variability and ensuring the reliability and reproducibility of their findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, couples to the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling cascade, thereby preventing the rise in intracellular calcium.

Q2: What are the common causes of inconsistent results when using this compound?

Inconsistent results with this compound can arise from several factors, including:

  • Cell line variability: The expression level of the EP1 receptor can vary between cell lines and even with passage number.

  • Compound stability and solubility: Improper storage or preparation of this compound solutions can lead to degradation or precipitation.

  • Assay conditions: Variations in cell density, incubation times, and reagent concentrations can all impact results.

  • Off-target effects: While this compound is a selective EP1 antagonist, high concentrations may lead to off-target effects.

Q3: How can I confirm the activity of my this compound compound?

The activity of this compound can be confirmed by performing a dose-response curve in a functional assay, such as a calcium flux assay, using a cell line that endogenously or recombinantly expresses the EP1 receptor. A progressive inhibition of the PGE2-induced (or a selective EP1 agonist-induced) calcium signal with increasing concentrations of this compound will confirm its antagonist activity.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: No or Low Antagonist Activity Observed
Possible Cause Troubleshooting Step
Low or absent EP1 receptor expression in the cell line. Confirm EP1 receptor expression at the mRNA and/or protein level (e.g., via qPCR or Western blot). Use a positive control cell line with known EP1 expression.
Degraded or inactive this compound. Prepare fresh stock solutions of this compound from a reputable source. Ensure proper storage of the compound (powder at -20°C, solutions at -80°C).[1]
Suboptimal agonist concentration. Perform an agonist (PGE2 or a selective EP1 agonist) dose-response curve to determine the EC80 concentration for use in the antagonist assay.
Incorrect assay setup. Verify cell seeding density, incubation times, and buffer components. Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the cellular response.
Issue 2: High Variability Between Replicates or Experiments
Possible Cause Troubleshooting Step
Inconsistent cell health or passage number. Use cells within a consistent and low passage number range. Monitor cell viability and morphology regularly.
Precipitation of this compound in assay media. Visually inspect wells for precipitation. Reduce the final concentration of this compound or the DMSO concentration if necessary. Ensure complete dissolution of the compound in DMSO before further dilution.
Inaccurate pipetting. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental samples. Fill outer wells with PBS or media to maintain humidity.
Issue 3: Unexpected Cellular Effects (e.g., toxicity)
Possible Cause Troubleshooting Step
High concentration of this compound or DMSO. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound and the vehicle (DMSO) on your cell line.
Off-target effects. Test the effect of this compound in a parental cell line that does not express the EP1 receptor. If effects are still observed, they are likely off-target. Consider using a lower concentration or a structurally different EP1 antagonist to confirm the on-target effect.
Contamination of cell culture. Regularly check for microbial contamination.

Quantitative Data

Parameter Value Species Assay
This compound Inhibition Dose-dependent reduction of azoxymethane-induced aberrant crypt foci formation by 15% (250 ppm), 30% (500 ppm), and 36% (1000 ppm)[3]MouseIn vivo
This compound Neuroprotection A 10 µg/kg i.p. injection significantly reduced NMDA-induced brain damage[4]MouseIn vivo

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, add 2.13 mL of DMSO to 10 mg of this compound (MW: 469.45 g/mol ).

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.

Protocol 2: In Vitro Intracellular Calcium Flux Assay

This protocol is designed to measure the antagonist effect of this compound on EP1 receptor activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the EP1 receptor (e.g., HEK293-EP1)

  • This compound

  • PGE2 or a selective EP1 agonist

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Wash the cells twice with 100 µL of HBSS.

    • Prepare serial dilutions of this compound in HBSS.

    • Add 100 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Measurement:

    • Prepare the agonist (PGE2 or EP1 agonist) solution in HBSS at a concentration that is 2X the final desired EC80 concentration.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) at regular intervals (e.g., every 1-2 seconds).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 100 µL of the agonist solution into each well.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

EP1_Signaling_Pathway EP1 Receptor Signaling Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds ONO8713 This compound ONO8713->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ Downstream Downstream Cellular Effects Ca2_increase->Downstream PKC->Downstream

Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results start Inconsistent Results with this compound check_reagents Check Reagents & Compound start->check_reagents fresh_compound Prepare fresh this compound solution check_reagents->fresh_compound Issue found check_cells Verify Cell Line check_reagents->check_cells OK fresh_compound->check_cells confirm_expression Confirm EP1 expression (qPCR/WB) check_cells->confirm_expression Issue found check_protocol Review Experimental Protocol check_cells->check_protocol OK check_passage Use low passage number cells confirm_expression->check_passage check_passage->check_protocol optimize_agonist Optimize agonist concentration check_protocol->optimize_agonist Issue found run_controls Run appropriate controls (vehicle, agonist-only) check_protocol->run_controls OK verify_conditions Verify incubation times & cell density optimize_agonist->verify_conditions verify_conditions->run_controls analyze_data Re-analyze Data run_controls->analyze_data consistent_results Consistent Results analyze_data->consistent_results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Minimizing Off-Target Effects of ONO-8713

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing and troubleshooting potential off-target effects of ONO-8713, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document offers a comprehensive resource, including frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a selective antagonist of the prostaglandin E receptor subtype EP1.[1][2][3] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gq alpha subunit of heterotrimeric G-proteins. This activation stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades, including protein kinase C (PKC). By competitively inhibiting the binding of PGE2 to the EP1 receptor, this compound blocks this signaling cascade.

Q2: What are the potential off-target effects of this compound?

While this compound is characterized as a selective EP1 antagonist, like most small molecule inhibitors, it has the potential to interact with other related receptors. Based on available data, this compound exhibits some affinity for the EP3 receptor, another subtype of the PGE2 receptor. The affinity for the EP3 receptor is lower than for the EP1 receptor, suggesting a window of selectivity. However, at higher concentrations, or in systems with high EP3 receptor expression, off-target effects mediated by EP3 receptor antagonism are possible. Comprehensive screening against a wider panel of GPCRs, kinases, and ion channels is recommended to fully characterize the off-target profile in your specific experimental system.

Q3: What are the initial signs of potential off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Inconsistent results with other EP1 antagonists: A structurally different EP1 antagonist produces a different phenotype or lacks the observed effect.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not recapitulated by siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the PTGER1 gene (which encodes the EP1 receptor).

  • Unexpected cellular toxicity: Significant cytotoxicity is observed at concentrations close to the IC50 for EP1 inhibition.

  • Atypical dose-response curve: The dose-response curve is biphasic or does not follow a standard sigmoidal shape.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Observed phenotype is inconsistent with known EP1 receptor biology.

  • Possible Cause: The phenotype may be due to off-target activity.

  • Troubleshooting Workflow:

A Inconsistent Phenotype Observed B Validate with a Structurally Unrelated EP1 Antagonist A->B C Perform Dose-Response Experiment A->C D Genetic Validation (siRNA/CRISPR of PTGER1) A->D E Phenotype Replicated? B->E F Dose-dependent effect correlates with EP1 IC50? C->F G Genetic knockdown/knockout replicates phenotype? D->G H On-Target Effect Likely E->H Yes I Off-Target Effect Suspected E->I No F->H Yes F->I No G->H Yes G->I No

Caption: Troubleshooting workflow for an inconsistent phenotype.

Issue 2: High level of cytotoxicity observed.

  • Possible Cause: Off-target effects of this compound may be inducing cellular toxicity.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both the desired on-target effect (e.g., inhibition of PGE2-induced calcium flux) and cytotoxicity (e.g., using a cell viability assay). A narrow therapeutic window suggests that off-target toxicity may be a concern at effective concentrations.

    • Lower the Concentration: Use the lowest effective concentration of this compound that achieves the desired level of EP1 antagonism.

    • Use a More Selective Antagonist: If available, test a structurally unrelated EP1 antagonist with a different off-target profile.

    • Rescue Experiment: If a specific off-target is suspected, attempt to rescue the cytotoxic phenotype by overexpressing a wild-type version of the off-target protein.

Data Presentation

Table 1: Selectivity Profile of this compound

Target ReceptorSpeciesAssay TypepKiKi (nM)Reference
EP1 Human Radioligand Binding8.010[4]
EP1 Mouse Radioligand Binding9.50.32[4]
EP3MouseRadioligand Binding5.010000
EP3RatRadioligand Binding8.493.24

Experimental Protocols

1. Radioligand Binding Assay to Determine On-Target and Off-Target Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor and other potential off-targets (e.g., other prostanoid receptors).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human EP1).

    • Competitive Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]-PGE2) and a range of concentrations of this compound.

    • Separation and Detection: Separate the bound from free radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Membranes from Receptor-Expressing Cells B Incubate Membranes with [3H]-PGE2 and this compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a radioligand binding assay.

2. Calcium Mobilization Assay to Assess Functional Antagonism

  • Objective: To functionally assess the antagonist activity of this compound by measuring its ability to inhibit PGE2-induced intracellular calcium mobilization.

  • Methodology:

    • Cell Culture: Culture cells endogenously or recombinantly expressing the EP1 receptor in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

    • Agonist Stimulation and Measurement: Stimulate the cells with a fixed concentration of PGE2 and immediately measure the change in fluorescence intensity using a fluorescence plate reader with an integrated liquid handling system.

    • Data Analysis: Determine the IC50 value of this compound for the inhibition of the PGE2-induced calcium signal.

A Culture EP1-Expressing Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Pre-incubate with This compound B->C D Stimulate with PGE2 and Measure Fluorescence C->D E Determine IC50 D->E

Caption: Workflow for a calcium mobilization assay.

Mandatory Visualizations

EP1 Receptor Signaling Pathway

PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates ONO8713 This compound ONO8713->EP1 Inhibits Gq Gq Protein EP1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Leads to

References

ONO-8713 vehicle control selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of ONO-8713, a selective EP1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] Its mechanism of action involves blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels.

Q2: What are the common research applications of this compound?

A2: this compound is utilized in research to investigate the role of the EP1 receptor in various physiological and pathological processes. Studies have employed this compound to explore its effects on carcinogenesis and the development of prostate cancer, where it has been shown to upregulate apoptosis in animal models.[2] It has also been used to study the involvement of the EP1 receptor in neuroinflammation and excitotoxicity.

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to first dissolve the compound completely in 100% DMSO before making further dilutions in aqueous solutions like cell culture media or saline to avoid precipitation. For in vivo studies, the preparation will depend on the route of administration.

Q4: What is the appropriate vehicle control for this compound experiments?

A4: The appropriate vehicle control is critical for interpreting experimental results accurately. The vehicle control should be the same solvent or carrier used to dissolve and administer this compound, but without the compound itself.

  • In Vitro: If you are using a DMSO stock solution of this compound diluted in cell culture media, your vehicle control should be cell culture media containing the same final concentration of DMSO.

  • In Vivo: For in vivo studies, the vehicle will depend on the administration route. If this compound is administered orally by mixing it into the feed, the control group should receive the standard feed without the compound.[2] For intraperitoneal (i.p.) injections, if this compound is first dissolved in a small amount of DMSO and then diluted in saline, the vehicle control would be the same final concentration of DMSO in saline. For some EP1 antagonists, double-distilled water (ddH2O) has been used as a vehicle for i.p. injections.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in cell culture media. 1. Poor aqueous solubility. 2. "Solvent shock" from direct dilution of a concentrated DMSO stock. 3. The final concentration exceeds the solubility limit.1. Ensure the stock solution in DMSO is fully dissolved. Gentle warming or sonication may help. 2. Perform a serial dilution of the DMSO stock in your cell culture media. 3. Test a range of final concentrations to determine the solubility limit in your specific media and experimental conditions.
High cell toxicity observed at effective concentrations. 1. Off-target effects of this compound at high concentrations. 2. Toxicity from the solvent (e.g., DMSO).1. Perform a dose-response experiment to identify the lowest effective concentration with minimal toxicity. 2. Ensure the final concentration of DMSO in your cell culture is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration.
Inconsistent or no biological effect of this compound. 1. Degradation of this compound in stock solution or culture media. 2. Incorrect dosage or administration for in vivo studies. 3. Cell line may not express the EP1 receptor.1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. For long-term experiments, consider refreshing the media with freshly diluted this compound. 2. Carefully review published protocols for appropriate dosage and administration routes for your animal model.[2] 3. Verify EP1 receptor expression in your cell line using techniques like RT-PCR or Western blotting.

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model of Prostate Cancer

This protocol is adapted from a study investigating the effect of an EP1 receptor antagonist on prostate cancer development.

  • Animal Model: Transgenic mice that develop prostate cancer.

  • Compound Preparation: this compound is mixed with standard feed (e.g., AIN-76A) to a final concentration of 1000 ppm.

  • Administration: The feed containing this compound is administered orally to the experimental group starting from a specified age (e.g., 8 weeks).

  • Control Group: The control group receives the same standard feed without this compound.

  • Monitoring: The total quantity of feed consumed should be monitored to ensure similar consumption between the control and experimental groups.

  • Duration: The administration continues for a predetermined period, with endpoints for tissue analysis at various time points (e.g., 10, 15, 30, and 52 weeks of age).

Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (GPCR) PGE2->EP1 Binds and Activates ONO8713 This compound ONO8713->EP1 Blocks Binding Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase Increased Intracellular Ca2+ IP3->Ca_increase Stimulates Release Downstream Downstream Cellular Effects Ca_increase->Downstream

Caption: this compound blocks PGE2 binding to the EP1 receptor, inhibiting Gq-mediated signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) treat_cells Treat Cells/Administer to Animals prep_stock->treat_cells prep_vehicle Prepare Vehicle Control (e.g., DMSO in media) control_group Administer Vehicle Control prep_vehicle->control_group data_collection Collect Data (e.g., cell viability, tumor size) treat_cells->data_collection control_group->data_collection data_analysis Analyze and Compare Results data_collection->data_analysis

Caption: General experimental workflow for using this compound and its vehicle control.

References

Technical Support Center: ONO-8713 Treatment Duration Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting ONO-8713 treatment duration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal in vitro concentration and treatment duration for this compound?

A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific experimental endpoint. Based on available literature, a starting point for in vitro studies can be inferred from its use in ex vivo human tissue and in vivo animal models. For instance, a concentration of 10 µM was effective in blocking EP1 receptors in human pulmonary veins. In animal studies, dietary administration of 1000 ppm this compound has shown efficacy.

It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. A typical starting range for in vitro concentration could be from 1 µM to 50 µM, with incubation times ranging from 24 to 72 hours.

Q2: How can I assess the cytotoxic effects of this compound in my cell line?

A2: To assess cytotoxicity, it is crucial to perform a cell viability assay. Common methods include MTT, WST-1, or trypan blue exclusion assays. These assays should be conducted across a range of this compound concentrations and time points. This will help you determine the concentration at which this compound may induce cell death, allowing you to select a sub-toxic concentration for your functional experiments. It is advisable to run a vehicle control (e.g., DMSO) to account for any effects of the solvent.

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective antagonist of the prostaglandin E receptor subtype 1 (EP1). The EP1 receptor, when activated by its ligand prostaglandin E2 (PGE2), initiates a signaling cascade that can promote cell proliferation and survival while inhibiting apoptosis. This compound blocks this interaction, thereby inhibiting the downstream signaling pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound treatment. 1. Suboptimal concentration: The concentration of this compound may be too low to effectively antagonize the EP1 receptors in your cell line. 2. Insufficient treatment duration: The treatment time may not be long enough to observe a biological response. 3. Low or no EP1 receptor expression: Your cell line may not express the EP1 receptor at a sufficient level. 4. Compound instability: this compound may be degrading in the culture medium over long incubation periods.1. Perform a dose-response study: Test a range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal effective concentration. 2. Conduct a time-course experiment: Evaluate the effects of this compound at multiple time points (e.g., 24, 48, 72 hours). 3. Verify EP1 expression: Confirm the presence of the EP1 receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry. 4. Replenish the compound: For longer experiments, consider replacing the media with fresh this compound-containing media every 24-48 hours.
High levels of cell death observed. 1. Cytotoxicity: The concentration of this compound may be too high, leading to off-target effects and cell death. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.1. Determine the IC50 value: Perform a cytotoxicity assay to find the concentration that inhibits cell growth by 50% and use concentrations below this for your experiments. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent or variable results between experiments. 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses. 2. Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome of the experiment. 3. Variability in compound preparation: Inaccurate dilutions or improper storage of this compound can lead to inconsistent concentrations.1. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 2. Ensure consistent cell seeding: Use a cell counter to accurately seed the same number of cells for each experiment. 3. Standardize compound preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment and store the stock solution according to the manufacturer's recommendations.

Data Presentation

Table 1: Summary of In Vivo this compound Treatment Durations and Effects

Study Focus Animal Model This compound Dose & Administration Treatment Duration Key Findings
Colon CarcinogenesisMale C57BL/6J mice250, 500, and 1000 ppm in diet5 weeksDose-dependent reduction in aberrant crypt foci formation.[1]
Prostate CancerKIMAP mouse model1000 ppm in dietFrom 8 weeks of age until sacrifice at 10, 15, 30, and 52 weeksDelayed carcinogenesis and progression of prostate cancer; induction of apoptosis.[2]
NMDA-induced ExcitotoxicityMice10 µg/kg intraperitoneal injection1 and 6 hours post-NMDA injectionSignificant reduction in brain lesion volume.[3]
Ischemic Stroke in Alzheimer's Disease ModelAPP/PS1 and wildtype miceDaily post-surgery until sacrifice14 daysNo significant effect on total lesion volume.[4]

Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure sufficient color development without reaching saturation.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot for Phosphorylated AKT (p-AKT)

This protocol provides a general procedure for assessing the effect of this compound on AKT phosphorylation.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the determined optimal duration. Include appropriate controls.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software.

Visualizations

ONO_8713_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates PKC PKC EP1->PKC Activates ONO8713 This compound ONO8713->EP1 Inhibits cSrc c-Src PKC->cSrc Activates EGFR EGFR cSrc->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits PTEN PTEN PTEN->PI3K Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis DetermineCellLine Select Cell Line & Verify EP1 Expression DoseResponse Plan Dose-Response & Time-Course Study DetermineCellLine->DoseResponse CellSeeding Seed Cells DoseResponse->CellSeeding Treatment Treat with this compound (various conc. & durations) CellSeeding->Treatment ViabilityAssay Perform Cell Viability Assay (e.g., WST-1) Treatment->ViabilityAssay WesternBlot Perform Western Blot (e.g., for p-AKT) Treatment->WesternBlot AnalyzeViability Analyze Viability Data (Determine IC50) ViabilityAssay->AnalyzeViability AnalyzeWestern Analyze Western Blot Data (Quantify p-AKT levels) WesternBlot->AnalyzeWestern Optimize Optimize Treatment Conditions AnalyzeViability->Optimize AnalyzeWestern->Optimize

Caption: this compound Experimental Workflow.

References

ONO-8713 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-8713. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, mediates a variety of physiological and pathological processes, including inflammation, pain, and neurotransmission. This compound competitively binds to the EP1 receptor, blocking the downstream signaling cascade initiated by PGE2.

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Based on manufacturer recommendations, the following storage conditions should be observed:

FormStorage TemperatureShelf Life
Solid Powder -20°CUp to 3 years
0 - 4°CShort-term (days to weeks)
In Solvent (e.g., DMSO) -80°CUp to 6 months

Note: this compound is typically shipped at ambient temperature, which is acceptable for short durations.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 5.24 mg of this compound (Molecular Weight: 523.52 g/mol ) in 1 mL of DMSO. Gently vortex or sonicate to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

This is a common issue that can arise from several factors related to compound degradation or experimental setup.

Potential Cause Troubleshooting Step
Improper Storage Verify that this compound (both powder and stock solutions) has been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of the stock solution.
Degradation in Working Solution Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted working solutions for extended periods, especially at room temperature. The stability of this compound in aqueous media over time has not been extensively reported, so minimizing the time between dilution and use is crucial.
Low Cell Permeability While this compound is a small molecule, ensure your cell type is permeable to the compound. If you suspect low permeability, consider increasing the incubation time or using a permeabilization agent if compatible with your assay.
Incorrect Concentration Double-check all calculations for stock and working solution concentrations. Use a positive control for EP1 receptor antagonism to validate your assay setup.
pH of Media The effect of pH on this compound stability is not well-documented. Standard cell culture media (pH 7.2-7.4) is generally suitable. However, if your experimental buffer has a significantly different pH, it could potentially affect the compound's stability or activity.

Problem 2: I am observing unexpected off-target effects or cellular toxicity.

Unintended effects can be due to the compound itself, the solvent, or degradation products.

Potential Cause Troubleshooting Step
High DMSO Concentration Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess the solvent's effect.
Compound Precipitation This compound may precipitate in aqueous solutions at high concentrations. Visually inspect your working solutions for any signs of precipitation. If observed, try lowering the final concentration or using a different solubilizing agent if compatible with your experiment.
Degradation Products While specific degradation pathways are not well-defined, prolonged exposure to light or non-optimal temperatures could lead to the formation of unknown degradation products with off-target activities. Protect your stock and working solutions from light.

Experimental Protocols & Workflows

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for using this compound in cell-based assays. Specific parameters such as cell density, incubation times, and this compound concentration should be optimized for your specific cell type and assay.

  • Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution in your cell culture medium to the desired final concentration. It is recommended to prepare this solution fresh and use it promptly.

  • Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.

  • Incubation: Incubate the cells for the desired period to allow for this compound to antagonize the EP1 receptor. This time will vary depending on the specific assay and research question.

  • Assay: Following incubation, proceed with your specific assay to measure the downstream effects of EP1 receptor antagonism (e.g., calcium imaging, cAMP measurement, gene expression analysis).

Visualizations

G This compound Signaling Pathway Inhibition cluster_inhibition PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds to ONO8713 This compound ONO8713->EP1 Antagonizes Gq Gq Protein Activation EP1->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., Inflammation, Pain) Ca_PKC->CellularResponse Blocked Blocked

Caption: Inhibition of the PGE2-EP1 signaling pathway by this compound.

G Troubleshooting Workflow for this compound Experiments Start Inconsistent or No Effect Observed CheckStorage Verify Storage Conditions (-20°C powder, -80°C stock) Start->CheckStorage CheckPreparation Review Solution Preparation (Fresh dilutions, correct solvent) CheckStorage->CheckPreparation Storage OK ProblemSolved Problem Resolved CheckStorage->ProblemSolved Improper Storage (Use new aliquot) CheckConcentration Confirm Final Concentration (Calculation errors, dose-response) CheckPreparation->CheckConcentration Preparation OK CheckPreparation->ProblemSolved Preparation Error (Remake solutions) CheckAssay Validate Assay Performance (Positive/Negative Controls) CheckConcentration->CheckAssay Concentration OK CheckConcentration->ProblemSolved Concentration Error (Recalculate) CheckAssay->ProblemSolved Assay Issue (Optimize assay) Consult Consult Literature for Similar Assays CheckAssay->Consult Assay Validated, Problem Persists

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

ensuring consistent delivery of ONO-8713 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the consistent delivery of ONO-8713 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a selective antagonist of the prostaglandin E receptor subtype EP1.[1][2][3][4] It is a synthetic organic compound used in research to investigate the role of the EP1 receptor in various physiological and pathological processes, including cancer and neuroinflammation.[5] Based on its structure, this compound is a hydrophobic compound, which can present challenges for in vivo delivery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight523.52 g/mol
Molecular FormulaC25H24F3NO6S
SolubilitySoluble in DMSO
StorageShort term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place.

Q2: What is the mechanism of action of this compound?

This compound acts by blocking the prostaglandin E2 (PGE2) receptor subtype EP1. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to Gαq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels. By antagonizing this receptor, this compound inhibits these downstream signaling events.

ONO_8713_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds and Activates Gq Gαq Protein EP1->Gq Activates ONO8713 This compound ONO8713->EP1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates Downstream Downstream Cellular Effects (e.g., gene expression, cell migration) PKC->Downstream experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Administration cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve add_solubilizer Add Solubilizing Agents (e.g., PEG400, Tween-80) dissolve->add_solubilizer add_vehicle Add Aqueous Vehicle (e.g., Saline) add_solubilizer->add_vehicle check_homogeneity Check for Homogeneity or Precipitation add_vehicle->check_homogeneity select_route Select Administration Route (e.g., IP, IV, Oral Gavage) check_homogeneity->select_route administer Administer to Animal Model select_route->administer pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis administer->pk_pd_analysis data_interpretation Data Interpretation and Troubleshooting pk_pd_analysis->data_interpretation troubleshooting_tree cluster_formulation_solutions Formulation Solutions cluster_dosing_solutions Dosing Solutions cluster_pk_solutions PK/Exposure Solutions start Inconsistent Experimental Results check_formulation Check Formulation (Homogeneity, Stability) start->check_formulation check_dosing Review Dosing Procedure (Technique, Volume) start->check_dosing check_pk Assess Drug Exposure (PK) (Is the compound reaching the target?) start->check_pk reformulate Reformulate (e.g., change vehicle, add solubilizers) check_formulation->reformulate sonicate Sonciate/Vortex Before Each Dose check_formulation->sonicate fresh_prep Prepare Fresh Daily check_formulation->fresh_prep standardize_tech Standardize Administration Technique check_dosing->standardize_tech recalculate_dose Recalculate Dose Based on Body Weight check_dosing->recalculate_dose pilot_pk Conduct Pilot PK Study check_pk->pilot_pk increase_dose Increase Dose or Frequency check_pk->increase_dose

References

ONO-8713 experimental variability and how to reduce it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONO-8713, a selective prostaglandin E receptor subtype 1 (EP1) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help troubleshoot and reduce variability in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] Its mechanism of action involves blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. The EP1 receptor, upon activation by PGE2, typically couples to Gq-proteins, leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC).[2] By blocking this pathway, this compound can mitigate processes such as inflammation, pain, and certain types of cancer cell proliferation.[2][3]

Q2: What are the primary research applications of this compound?

This compound is primarily used in preclinical research to investigate the role of the PGE2-EP1 signaling pathway in various physiological and pathological processes. Key research areas include:

  • Neuroinflammation and Neurotoxicity: Studying the effects of EP1 receptor blockade in models of ischemic stroke and neurodegenerative diseases.[4]

  • Oncology: Investigating the potential of EP1 antagonism to suppress carcinogenesis and tumor development, particularly in prostate cancer.

  • Pain and Inflammation: Exploring the role of EP1 receptors in mediating pain and inflammatory responses.

  • Cardiovascular and Renal Studies: Examining the effects of EP1 antagonism on vasoconstriction and renal fibrosis.

Q3: What are the key considerations for designing an experiment with this compound?

When designing experiments with this compound, it is crucial to consider the following to ensure reproducibility and minimize variability:

  • Dose and Concentration: The effective dose or concentration of this compound can vary significantly depending on the experimental model (in vitro vs. in vivo), the specific cell type or animal strain, and the endpoint being measured.

  • Route of Administration (In Vivo): The method of administration (e.g., intraperitoneal injection, oral) will influence the pharmacokinetics of the compound.

  • Solubility and Vehicle: this compound is a synthetic organic compound, and its solubility should be carefully considered. The choice of vehicle for dissolution can impact its stability and delivery.

  • Control Groups: Appropriate vehicle controls are essential to distinguish the effects of this compound from those of the solvent.

  • Timing of Administration: The timing and frequency of this compound administration can be critical, especially in acute models like ischemic stroke.

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause Troubleshooting Steps
High variability in dose-response curves Inconsistent cell plating densityUse an automated cell counter to ensure uniform cell numbers across wells.
Cell passage number variationMaintain a consistent and low cell passage number for all experiments.
Reagent preparation inconsistencyPrepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Lack of expected antagonist effect Low EP1 receptor expression in the cell lineValidate EP1 receptor expression using qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced expression.
This compound degradationEnsure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions before each experiment.
Suboptimal assay conditionsOptimize incubation times and agonist (PGE2) concentration to ensure a robust signal window.
Cell toxicity observed Off-target effects at high concentrationsPerform a dose-response curve to determine the optimal non-toxic concentration range.
Vehicle toxicityTest the vehicle alone at the same concentration used to deliver this compound to rule out solvent-induced toxicity.
In Vivo Experimentation
Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected animal behavior Vehicle-related adverse effectsObserve animals treated with the vehicle alone to identify any behavioral changes unrelated to this compound.
Stress from administration procedureAcclimatize animals to the handling and administration procedures before the start of the experiment.
High variability in physiological readouts Pharmacokinetic variability between animalsEnsure consistent age, weight, and genetic background of the animals. Standardize the timing of administration and sample collection.
Inconsistent drug administrationUse precise and consistent techniques for drug administration (e.g., consistent injection volume and site for IP injections).
Lack of efficacy Inadequate dosage or bioavailabilityConduct a dose-ranging study to determine the optimal effective dose for your specific animal model and endpoint.
Incorrect timing of administrationReview literature for the appropriate therapeutic window for your model. For acute models, the timing of the first dose is often critical.

Experimental Protocols

In Vitro: Inhibition of PGE2-induced Calcium Mobilization

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit PGE2-induced calcium influx in cells expressing the EP1 receptor.

Materials:

  • Cells stably or transiently expressing the human EP1 receptor

  • Cell culture medium

  • PGE2

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the EP1-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of PGE2 (e.g., EC80) to all wells simultaneously using an automated injector.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity for a specified duration.

  • Data Analysis: Calculate the change in fluorescence (e.g., peak response) for each well. Plot the response against the concentration of this compound and fit a dose-response curve to determine the IC50 value.

In Vivo: Murine Model of Ischemic Stroke

This protocol is based on studies investigating the neuroprotective effects of this compound in a mouse model of NMDA-induced excitotoxicity, which mimics aspects of ischemic brain injury.

Animal Model:

  • Adult male mice (e.g., C57BL/6)

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, DMSO/saline mixture)

  • N-Methyl-D-aspartate (NMDA)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.

  • Induction of Excitotoxicity: Perform a single intrastriatal injection of NMDA (e.g., 15 nmol in 0.3 µl) to induce a brain lesion.

  • This compound Administration: At specific time points post-NMDA injection (e.g., 1 hour and 6 hours), administer this compound via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10 µg/kg). A control group should receive vehicle injections.

  • Post-operative Care and Monitoring: Allow the animals to recover and monitor them for a specified period (e.g., 48 hours).

  • Outcome Assessment: At the end of the study, euthanize the animals and perfuse the brains. Brain sections can be stained (e.g., with cresyl violet) to analyze the lesion volume.

Visualizations

PGE2_EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates ONO8713 This compound ONO8713->EP1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) PKC->Downstream Leads to

Caption: PGE2-EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse Strain) Induce_Pathology Induce Pathology (e.g., NMDA Injection) Animal_Model->Induce_Pathology ONO_Prep Prepare this compound and Vehicle Treatment_Group Administer this compound (e.g., i.p. injection) ONO_Prep->Treatment_Group Control_Group Administer Vehicle ONO_Prep->Control_Group Induce_Pathology->Treatment_Group Induce_Pathology->Control_Group Monitor Monitor Animals Treatment_Group->Monitor Control_Group->Monitor Collect_Tissues Collect Tissues Monitor->Collect_Tissues Analyze Analyze Endpoint (e.g., Lesion Volume) Collect_Tissues->Analyze

Caption: A typical experimental workflow for an in vivo study using this compound.

References

refining ONO-8713 concentration for primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining ONO-8713 concentration for primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the prostaglandin E receptor subtype 1 (EP1).[1][2] Prostaglandin E2 (PGE2) is a lipid signaling molecule involved in various physiological and pathological processes, including inflammation, pain, and cancer. PGE2 exerts its effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by PGE2, the EP1 receptor stimulates a signaling cascade that results in an increase in intracellular calcium levels, which in turn can modulate cellular processes such as cell survival, proliferation, and inflammation.[3][4] this compound works by specifically blocking the EP1 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2.

Q2: What is the recommended concentration range for this compound in primary cell cultures?

The optimal concentration of this compound can vary significantly depending on the primary cell type, the specific experimental conditions, and the desired biological endpoint. As there is limited specific data available for this compound in various primary cell cultures, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting point for in vitro studies with small molecule inhibitors is to test a range of concentrations, for example, from 0.1 µM to 10 µM.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution of this compound, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

This compound is described as a selective EP1 receptor antagonist. However, as with any pharmacological inhibitor, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and potentially a positive control for EP1 receptor activation (e.g., PGE2) to confirm the specificity of the observed effects.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound Inadequate Concentration: The concentration of this compound may be too low to effectively antagonize the EP1 receptor in your specific primary cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration.
Low EP1 Receptor Expression: The primary cells you are using may have low or no expression of the EP1 receptor.Verify the expression of the EP1 receptor in your primary cells using techniques such as RT-qPCR, Western blot, or immunocytochemistry.
Compound Inactivity: The this compound compound may have degraded.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for your experiments.
Cell Death or Reduced Viability Cytotoxicity: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the primary cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and the solvent. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%).
Fragile Primary Cells: Primary cells are often more sensitive to handling and experimental manipulations than immortalized cell lines.Follow best practices for primary cell culture, including gentle handling, using pre-warmed media, and avoiding excessive centrifugation.
Inconsistent or Variable Results Inconsistent Cell Culture Conditions: Variations in cell seeding density, passage number, or media composition can lead to variability in experimental outcomes.Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
Variability in Primary Cell Donors: Primary cells from different donors can exhibit inherent biological variability.If possible, use cells from the same donor for a set of experiments. If using cells from multiple donors, analyze the data to account for potential donor-to-donor variability.

Experimental Protocols

General Protocol for Determining Optimal this compound Concentration

This protocol outlines a general workflow for determining the optimal concentration of this compound for your primary cell culture experiments.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or as recommended by the manufacturer.

2. Primary Cell Seeding:

  • Culture your primary cells of interest according to established protocols.

  • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA analysis) at a density that allows for optimal growth and response.

  • Allow the cells to adhere and stabilize for 24 hours before treatment.

3. Dose-Response Experiment:

  • Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 5, and 10 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

4. Assessment of Cellular Response:

  • Viability/Cytotoxicity Assay: Use assays such as MTT, XTT, or LDH to determine the effect of this compound on cell viability. This will help identify the non-toxic concentration range.

  • Functional Assay: Measure the biological endpoint of interest. This could be the inhibition of a specific signaling pathway, a change in gene expression, or a functional cellular response.

5. Data Analysis:

  • Plot the results as a dose-response curve, with the this compound concentration on the x-axis and the measured response on the y-axis.

  • From this curve, you can determine key parameters such as the IC50 (the concentration that gives 50% of the maximal inhibitory effect) and the optimal non-toxic concentration for your future experiments.

Signaling Pathways and Workflows

EP1 Receptor Signaling Pathway

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gαq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Opens Ca²⁺ channels Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) DAG->Cellular_Response Mediates Ca2 Ca²⁺ Ca2->Cellular_Response Mediates ER_Ca->Ca2 Release ONO8713 This compound ONO8713->EP1 Blocks

Caption: The EP1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Dose_Response Perform Dose-Response (e.g., 0.1 - 10 µM this compound) Prep_Stock->Dose_Response Seed_Cells Seed Primary Cells Seed_Cells->Dose_Response Controls Include Controls (Vehicle, Untreated) Incubate Incubate for Defined Period Dose_Response->Incubate Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubate->Viability_Assay Functional_Assay Perform Functional Assay Incubate->Functional_Assay Analyze_Data Analyze Data & Determine Optimal Concentration Viability_Assay->Analyze_Data Functional_Assay->Analyze_Data

Caption: A generalized workflow for determining the optimal this compound concentration.

References

Technical Support Center: Overcoming ONO-8713 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ONO-8713 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3] While resistance to this compound has not been extensively documented in scientific literature, this guide provides troubleshooting strategies based on established mechanisms of drug resistance in cancer cells, with a particular focus on the related, and more extensively studied, EP4 receptor antagonists. Researchers encountering a diminished response to this compound may find these principles and protocols applicable.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased cytotoxic effect of this compound in our cancer cell line over time. What are the potential reasons?

A1: A decreased response to this compound could be attributed to several factors:

  • Altered EP1 Receptor Expression: Cancer cells may downregulate the expression of the EP1 receptor, reducing the target for this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thus circumventing the blockade of the EP1 pathway. For instance, upregulation of the EP4 receptor pathway, which also responds to PGE2, could compensate for EP1 inhibition.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, lowering its intracellular concentration and efficacy.

  • Epigenetic Modifications: Changes in the methylation or acetylation patterns of genes associated with the EP1 signaling pathway could lead to altered gene expression and a resistant phenotype.

Q2: Could upregulation of other prostaglandin receptors, like EP2 or EP4, contribute to this compound resistance?

A2: Yes, this is a plausible mechanism. PGE2 can signal through four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades. While this compound is selective for EP1, cancer cells could adapt by increasing the expression of EP2 or EP4. Both EP2 and EP4 receptors are known to activate pro-survival pathways such as the cAMP/PKA and PI3K/AKT pathways, which could potentially override the anti-tumor effects of EP1 blockade.

Q3: How can we confirm if our cancer cells have developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. This can be determined using a cell viability assay, such as the MTT assay.

Troubleshooting Guide

If you are experiencing issues with this compound efficacy, follow these steps to investigate potential resistance mechanisms.

Problem: Reduced cell death or growth inhibition with this compound treatment.

Step 1: Confirm Drug Potency and Experimental Setup

  • Action: Verify the concentration and stability of your this compound stock solution. Ensure that the compound has been stored correctly.

  • Action: Repeat the cell viability assay (e.g., MTT) with a fresh dilution of the drug and compare the results with previous experiments. Include positive and negative controls to ensure the assay is performing as expected.

Step 2: Analyze EP1 Receptor Expression

  • Hypothesis: The target of this compound, the EP1 receptor, is downregulated in the resistant cells.

  • Experiment:

    • Quantitative PCR (qPCR): Measure the mRNA expression level of the PTGER1 gene (which codes for the EP1 receptor) in both sensitive and suspected resistant cells.

    • Western Blotting: Determine the protein level of the EP1 receptor in both cell populations.

  • Expected Outcome: A significant decrease in PTGER1 mRNA and EP1 protein levels in the resistant cells would suggest target loss as a resistance mechanism.

Step 3: Investigate Bypass Signaling Pathways

  • Hypothesis: Alternative pro-survival pathways are activated in the resistant cells.

  • Experiment:

    • qPCR Array/Western Blotting: Profile the expression and activation of key components of related signaling pathways, such as the EP4 receptor (PTGER4), PI3K/AKT (p-AKT), and MAPK/ERK (p-ERK). The EP1 receptor is known to be involved in signaling pathways that can influence cell survival, such as the AKT and PTEN pathways.

  • Expected Outcome: Increased expression of EP4 or elevated phosphorylation of AKT or ERK in the resistant cells, even in the presence of this compound, would indicate the activation of bypass pathways.

Step 4: Assess Drug Efflux Pump Activity

  • Hypothesis: Increased activity of drug efflux pumps reduces the intracellular concentration of this compound.

  • Experiment:

    • qPCR/Western Blotting: Analyze the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2).

    • Functional Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123) with and without a known inhibitor of ABC transporters to compare efflux activity between sensitive and resistant cells.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Fold Change in Resistance
Parental (Sensitive)0.51
Resistant Subclone 15.210.4
Resistant Subclone 28.917.8

Table 2: Example Gene Expression Changes in this compound Resistant Cells

GeneFold Change in mRNA Expression (Resistant vs. Sensitive)
PTGER1 (EP1)-3.5
PTGER4 (EP4)+4.2
ABCB1 (MDR1)+6.1
AKT1+2.5

Mandatory Visualizations

ONO_8713_Action_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Potential Resistance Mechanism PGE2 PGE2 EP1_Receptor EP1 Receptor PGE2->EP1_Receptor Binds EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds PLC PLC EP1_Receptor->PLC Activates PI3K PI3K EP4_Receptor->PI3K Activates cAMP ↑ cAMP EP4_Receptor->cAMP Activates This compound This compound This compound->EP1_Receptor Blocks Ca2+ ↑ Ca2+ PLC->Ca2+ Generates PKC PKC Ca2+->PKC Activates Proliferation_Survival Cell Proliferation & Survival PKC->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival PKA PKA cAMP->PKA PKA->Proliferation_Survival Bypass Upregulation of EP4 (Bypass Pathway) Bypass->EP4_Receptor

Caption: this compound action and a potential bypass resistance mechanism.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Confirm_IC50 Confirm IC50 Shift (MTT Assay) Start->Confirm_IC50 Check_EP1 Analyze EP1 Expression (qPCR, Western Blot) Confirm_IC50->Check_EP1 EP1_Down EP1 Downregulated? Check_EP1->EP1_Down Target_Loss Conclusion: Target Loss EP1_Down->Target_Loss Yes Check_Bypass Investigate Bypass Pathways (e.g., p-AKT, p-ERK, EP4) EP1_Down->Check_Bypass No End Resistance Mechanism Identified Target_Loss->End Bypass_Active Bypass Pathway Activated? Check_Bypass->Bypass_Active Bypass_Conclusion Conclusion: Bypass Activation Bypass_Active->Bypass_Conclusion Yes Check_Efflux Assess Drug Efflux (qPCR, Functional Assay) Bypass_Active->Check_Efflux No Bypass_Conclusion->End Efflux_Active Efflux Pumps Upregulated? Check_Efflux->Efflux_Active Efflux_Conclusion Conclusion: Increased Drug Efflux Efflux_Active->Efflux_Conclusion Yes Efflux_Active->End No Efflux_Conclusion->End

Caption: Experimental workflow for troubleshooting this compound resistance.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of PTGER1, PTGER4, and ABCB1.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and gene:

    • 10 µL SYBR Green master mix

    • 1 µL forward primer (10 µM)

    • 1 µL reverse primer (10 µM)

    • 2 µL diluted cDNA

    • 6 µL nuclease-free water

  • Thermal Cycling: Run the qPCR plate on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive cells.

Western Blotting for Protein Expression Analysis

This protocol is for determining the protein levels of EP1, EP4, p-AKT, and total AKT.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EP1, anti-EP4, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

siRNA-mediated Gene Knockdown

This protocol is for transiently silencing a target gene (e.g., PTGER4) to assess its role in resistance.

Materials:

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

Procedure:

  • Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.

  • Prepare siRNA-lipid complexes:

    • In one tube, dilute the siRNA in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the two solutions and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation and Functional Assay: After incubation, harvest the cells. Use one portion to validate the knockdown efficiency by qPCR or Western blotting, and use the other portion to perform a cell viability assay with this compound to see if the resistance phenotype is reversed.

References

Technical Support Center: Validating ONO-8713 Target Engagement in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of ONO-8713 in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the specific molecular target of this compound?

A1: this compound is a selective antagonist of the Prostaglandin E Receptor Subtype 1 (EP1).[1][2][3] It is crucial to distinguish this from other prostaglandin E2 receptors, as they mediate different downstream signaling events.

Q2: What is the signaling pathway of the EP1 receptor?

A2: The EP1 receptor is a G-protein coupled receptor (GPCR) that couples to Gαq. Upon activation by its ligand, prostaglandin E2 (PGE2), it initiates a signaling cascade through the Phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in cytosolic calcium levels.[4][5] This mechanism is distinct from EP2 and EP4 receptors, which typically couple to Gαs and increase cAMP levels.

Q3: What are the primary methods to validate this compound target engagement in tissues?

A3: The primary methods to confirm that this compound is engaging with its target, the EP1 receptor, in tissue samples include:

  • Immunohistochemistry (IHC): To visualize the distribution of the EP1 receptor in the tissue and to observe any changes in its localization or expression levels following treatment.

  • Immunoprecipitation (IP) followed by Western Blotting: To isolate the EP1 receptor from tissue lysates and to assess the binding of this compound or its effect on downstream signaling.

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to verify direct binding of this compound to the EP1 receptor in a cellular or tissue context by measuring changes in the thermal stability of the protein.

Q4: How can I be sure that the observed effects are due to EP1 receptor engagement and not off-target effects?

A4: To validate the specificity of this compound, consider the following strategies:

  • Knockout/knockdown models: In animal models or cell culture, genetic ablation of the EP1 receptor should abolish the effects of this compound.

  • Dose-response studies: The biological effect of this compound should be dose-dependent and correlate with its known binding affinity for the EP1 receptor.

Troubleshooting Guides

Immunohistochemistry (IHC) for EP1 Receptor in Tissues

Issue: Weak or No Staining

Potential Cause Troubleshooting Solution
Primary antibody issues Confirm that the primary antibody is validated for IHC and specifically for the tissue type and fixation method used. Run a positive control tissue known to express the EP1 receptor.
Incorrect antibody concentration The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration.
Suboptimal antigen retrieval This is a critical step for formalin-fixed paraffin-embedded (FFPE) tissues. Ensure the correct antigen retrieval buffer and method (heat-induced or enzymatic) are used for the EP1 receptor antibody. Optimize incubation time and temperature.
Over-fixation of tissue Prolonged fixation can mask the epitope. Reduce the fixation time or use a milder fixative if possible.

Issue: High Background Staining

Potential Cause Troubleshooting Solution
Insufficient blocking Endogenous peroxidases or biotin in the tissue can cause non-specific signals. Use a peroxidase blocking step (e.g., 3% H2O2) and, if using a biotin-based detection system, an avidin/biotin blocking kit.
Primary antibody concentration too high This can lead to non-specific binding. Reduce the primary antibody concentration.
Secondary antibody cross-reactivity Ensure the secondary antibody is specific for the host species of the primary antibody and consider using a pre-adsorbed secondary antibody.
Tissue drying out Ensure the tissue sections remain hydrated throughout the staining procedure.
Immunoprecipitation (IP) of EP1 Receptor from Tissue Lysates

Issue: No Target Protein Detected in Western Blot

Potential Cause Troubleshooting Solution
Low EP1 receptor expression The EP1 receptor may be expressed at low levels in the tissue. Increase the amount of tissue lysate used for the IP.
Inefficient cell lysis Use a lysis buffer appropriate for membrane proteins like GPCRs. Consider including detergents like RIPA buffer. Ensure complete homogenization of the tissue.
Antibody not suitable for IP Not all antibodies that work for Western blotting are effective for IP. Use an antibody that has been validated for IP. Polyclonal antibodies may be more effective as they can recognize multiple epitopes.
Protein degradation Add protease and phosphatase inhibitors to the lysis buffer immediately before use and keep samples on ice or at 4°C.

Issue: High Background or Non-Specific Bands

Potential Cause Troubleshooting Solution
Insufficient washing Increase the number of washes after antibody incubation and after bead capture to remove non-specifically bound proteins. Consider using a more stringent wash buffer.
Non-specific binding to beads Pre-clear the lysate by incubating it with the beads alone before adding the primary antibody. This will remove proteins that bind non-specifically to the beads.
Antibody concentration too high Titrate the antibody to the lowest concentration that still effectively pulls down the target protein.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

Issue: No Thermal Shift Observed

Potential Cause Troubleshooting Solution
Suboptimal heating conditions The chosen temperature range for the heat challenge may not be appropriate for the EP1 receptor. An initial experiment with a broad temperature range is necessary to determine the melting temperature of the protein.
Insufficient compound concentration or incubation time Ensure that the concentration of this compound is sufficient to achieve target saturation and that the incubation time is adequate for binding to occur in the tissue.
Membrane protein challenges CETSA for membrane proteins can be challenging. Optimization of the lysis buffer is crucial. For intact cells or tissues, ensure the compound can penetrate the cell membrane.
Low target abundance If the EP1 receptor is in low abundance, detecting the soluble fraction after heating by Western blot may be difficult. Consider using a more sensitive detection method.

Experimental Protocols

Immunohistochemistry (IHC) Protocol for EP1 Receptor
  • Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin overnight, followed by dehydration and embedding in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate with a validated anti-EP1 receptor primary antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Visualize with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Immunoprecipitation (IP) - Western Blot Protocol
  • Tissue Lysate Preparation: Homogenize fresh or frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended): Incubate the lysate with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-EP1 receptor antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the EP1 receptor or a downstream signaling protein.

Cellular Thermal Shift Assay (CETSA) Workflow
  • Sample Preparation: Treat tissue samples or tissue homogenates with either vehicle (e.g., DMSO) or this compound at various concentrations.

  • Heat Challenge: Aliquot the samples and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells or homogenates and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble EP1 receptor remaining at each temperature by Western blotting.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples.

Quantitative Data Summary

Table 1: Typical Reagent Concentrations and Incubation Times for IHC

Step Reagent Typical Concentration/Time
Antigen Retrieval Citrate Buffer (pH 6.0)20 minutes at 95-100°C
Peroxidase Block 3% Hydrogen Peroxide10-15 minutes
Primary Antibody Anti-EP1 Receptor AntibodyTitrate for optimal dilution (e.g., 1:100 - 1:500)
Primary Antibody Incubation 1 hour at room temperature or overnight at 4°C
Secondary Antibody Incubation HRP-conjugated secondary30-60 minutes at room temperature

Table 2: Key Parameters for Immunoprecipitation

Parameter Recommendation
Tissue Lysate Amount 1-5 mg total protein
Primary Antibody Amount 1-10 µg
Incubation with Antibody 2 hours to overnight at 4°C
Bead Slurry Volume (50%) 20-50 µL
Incubation with Beads 1-2 hours at 4°C
Number of Washes 3-5 times

Visualizations

EP1_Signaling_Pathway EP1 Receptor Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (GPCR) PGE2->EP1 Activates ONO8713 This compound ONO8713->EP1 Antagonizes Gq Gαq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Cytosolic Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: EP1 Receptor Signaling Pathway.

Target_Validation_Workflow Workflow for Validating this compound Target Engagement in Tissues cluster_tissue Tissue Sample Preparation cluster_assays Target Engagement Assays cluster_analysis Data Analysis and Interpretation Tissue Tissue Collection (e.g., biopsy, animal model) Treatment Treatment with this compound or Vehicle Control Tissue->Treatment IHC Immunohistochemistry (IHC) (EP1 Localization/Expression) Treatment->IHC IP Immunoprecipitation (IP) (EP1 Pull-down) Treatment->IP CETSA Cellular Thermal Shift Assay (CETSA) (Direct Binding) Treatment->CETSA IHC_Analysis Microscopy and Image Analysis IHC->IHC_Analysis IP_Analysis Western Blot for EP1 IP->IP_Analysis CETSA_Analysis Melting Curve Analysis CETSA->CETSA_Analysis Conclusion Confirmation of Target Engagement IHC_Analysis->Conclusion IP_Analysis->Conclusion CETSA_Analysis->Conclusion

Caption: Experimental workflow for target validation.

Troubleshooting_Logic Troubleshooting Logic for Weak/No Signal in IHC/IP Start Weak or No Signal? Check_Positive_Control Is the Positive Control Staining? Start->Check_Positive_Control Check_Antibody Antibody Validated for Application? Check_Positive_Control->Check_Antibody Yes Check_Reagents Are Secondary Ab/Detection Reagents Active? Check_Positive_Control->Check_Reagents No Titrate_Antibody Titrate Antibody Concentration Check_Antibody->Titrate_Antibody Yes Failure Consider Alternative Antibody or Method Check_Antibody->Failure No Check_Antigen_Retrieval Is Antigen Retrieval Optimal? (for IHC) Titrate_Antibody->Check_Antigen_Retrieval Check_Lysis Is Lysis Buffer Appropriate? (for IP) Check_Antigen_Retrieval->Check_Lysis Success Problem Solved Check_Lysis->Success Check_Reagents->Failure

Caption: Troubleshooting flowchart for weak or no signal.

References

Validation & Comparative

A Comparative Guide to EP1 Receptor Antagonists: ONO-8713 vs. SC-51089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent selective antagonists of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1): ONO-8713 and SC-51089. The EP1 receptor, a Gq-protein coupled receptor, plays a significant role in various physiological and pathophysiological processes, including inflammation, pain, and cancer. Its activation leads to an increase in intracellular calcium levels.[1][2] This document summarizes their pharmacological properties, presents available experimental data in a comparative format, and outlines the methodologies used in their characterization.

At a Glance: Key Pharmacological Parameters

ParameterThis compoundSC-51089
Primary Target Prostaglandin E Receptor 1 (EP1)Prostaglandin E Receptor 1 (EP1)
Mechanism of Action Selective EP1 Receptor AntagonistSelective EP1 Receptor Antagonist
Reported Ki for EP1 ~1 nM (Human), ~0.32 nM (Mouse)1.3 µM
Selectivity Profile Highly selective for EP1EP1 > TP > EP3 > FP

Quantitative Analysis: Binding Affinity and Selectivity

A critical aspect of a pharmacological tool is its binding affinity and selectivity for the intended target. The following tables summarize the available quantitative data for this compound and SC-51089.

Table 1: EP1 Receptor Binding Affinity

CompoundSpeciesBinding Affinity (Ki)
This compoundHuman~1 nM (pKi = 9.0)
This compoundMouse~0.32 nM (pKi = 9.5)
SC-51089Not Specified1.3 µM

Note: pKi values for this compound were converted to Ki values for direct comparison.

Table 2: Prostanoid Receptor Selectivity Profile of SC-51089

Receptor SubtypeBinding Affinity (Ki)
EP1 1.3 µM
TP (Thromboxane)11.2 µM
EP317.5 µM
FP (Prostaglandin F)61.1 µM

Signaling Pathways and Experimental Workflows

The antagonism of the EP1 receptor by this compound and SC-51089 blocks the downstream signaling cascade initiated by PGE2.

PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq protein EP1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca->Response PKC->Response Antagonist This compound or SC-51089 Antagonist->EP1 Blocks

EP1 Receptor Signaling Pathway and Antagonist Action.

The following diagram illustrates a typical workflow for characterizing EP1 receptor antagonists using a radioligand binding assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with EP1 receptors) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [³H]-PGE2) Radioligand->Incubation Compound Test Compound (this compound or SC-51089) Compound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Workflow for Radioligand Binding Assay.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to characterize EP1 receptor antagonists.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human or mouse EP1 receptor (e.g., HEK293 or CHO cells).

  • Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A fixed concentration of radioligand (e.g., [³H]-PGE2).

    • Varying concentrations of the unlabeled test compound (this compound or SC-51089).

    • Membrane preparation.

  • For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is the primary signaling event downstream of EP1 receptor activation.

1. Cell Preparation:

  • Cells stably expressing the EP1 receptor are seeded into a 96-well or 384-well plate and cultured to near confluence.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's protocol.

2. Assay Procedure:

  • The cell plate is placed in a fluorescent kinetic plate reader.

  • Varying concentrations of the antagonist (this compound or SC-51089) are added to the wells and pre-incubated for a specific period.

  • A fixed concentration of an EP1 agonist (e.g., PGE2 or a selective agonist like ONO-DI-004) is then added to stimulate the receptor.

3. Data Acquisition and Analysis:

  • The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

  • The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.

  • The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is determined.

In Vitro and In Vivo Experimental Findings

Both this compound and SC-51089 have been utilized in a variety of in vitro and in vivo studies to investigate the role of the EP1 receptor.

This compound:

  • In Vitro: this compound has been shown to be a potent antagonist in functional assays, blocking contractions in human pulmonary veins induced by an EP1/EP3 agonist.[4]

  • In Vivo: Administration of this compound has been demonstrated to suppress the development of azoxymethane-induced aberrant crypt foci in mice, suggesting a role for the EP1 receptor in colon carcinogenesis.[5] It has also been shown to prevent the pentylenetetrazole-induced decrease in Na+, K+-ATPase activity in the cerebral cortex and hippocampus of mice.

SC-51089:

  • In Vitro: SC-51089 has been shown to reduce neuronal cell death induced by PGE2 in vitro. It also inhibits the growth of human glioma cells.

  • In Vivo: In a mouse model of Huntington's disease, SC-51089 was found to ameliorate motor coordination and balance dysfunction and rescue long-term memory deficits. It also demonstrated the ability to slow tumor growth in a glioma xenograft model.

Conclusion

Both this compound and SC-51089 are valuable pharmacological tools for investigating the function of the EP1 receptor. Based on the available data, this compound exhibits a significantly higher binding affinity for the EP1 receptor compared to SC-51089. While SC-51089 has a published selectivity profile indicating its preference for EP1 over other prostanoid receptors, comprehensive quantitative selectivity data for this compound is needed for a complete head-to-head comparison. The choice between these two antagonists will depend on the specific requirements of the research, including the desired potency and the importance of a fully characterized selectivity profile. Researchers should carefully consider the available data and the context of their experimental system when selecting the appropriate tool.

References

A Comparative Guide to ONO-8713 and ONO-8711: Efficacy as EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a specific molecular tool is a critical decision. This guide provides a detailed comparison of two selective antagonists for the prostaglandin E2 (PGE2) receptor subtype 1 (EP1), ONO-8713 and ONO-8711. Both compounds have been instrumental in elucidating the role of the EP1 receptor in various physiological and pathological processes, including cancer, pain, and inflammation.

At a Glance: Key Efficacy Parameters

While both this compound and ONO-8711 are potent and selective EP1 antagonists, available data suggests that this compound may offer enhanced potency and selectivity. A direct comparison in human pulmonary veins demonstrated this compound to be a more potent antagonist of EP1-mediated contractions. Furthermore, this compound has been described as a "more selective" EP1 receptor antagonist compared to ONO-8711. However, in an in vivo model of colon carcinogenesis, both compounds exhibited a similar level of inhibition in the development of azoxymethane-induced aberrant crypt foci in mice.

A comprehensive understanding of their efficacy requires a detailed look at their binding affinities and functional inhibitory concentrations across different species and experimental systems.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and ONO-8711, providing insights into their binding affinity (Ki) and functional potency (IC50). It is important to note that the data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Binding Affinity (Ki) of this compound and ONO-8711 for EP1 Receptors

CompoundSpeciesReceptorKi (nM)
This compound HumanEP110
MouseEP10.32
ONO-8711 HumanEP10.6[1]
MouseEP11.7[1]

Table 2: Functional Inhibitory Potency (IC50) of ONO-8711

CompoundSpeciesAssayIC50 (µM)
ONO-8711 HumanPGE2-induced Ca2+ increase0.05[1]
MousePGE2-induced Ca2+ increase0.21[1]
RatPGE2-induced Ca2+ increase0.22[1]

Table 3: Selectivity Profile of this compound and ONO-8711

CompoundReceptorSpeciesKi (nM)
This compound EP3Mouse>10,000
ONO-8711 TPNot Specified7.6

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2+ Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, neurotransmission) PKC->Downstream Phosphorylates substrates Antagonist This compound / ONO-8711 Antagonist->EP1 Blocks

EP1 Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Cell Membranes Expressing EP1 Receptor Incubate Incubate Membrane, Radioligand, and Competitor at various concentrations Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-PGE2) Radioligand->Incubate Competitor Unlabeled Competitor (this compound or ONO-8711) Competitor->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analysis Data Analysis: Determine IC50 and Ki values Count->Analysis

Radioligand Displacement Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize this compound and ONO-8711.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cells stably expressing the human or rodent EP1 receptor are cultured and harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a suitable radioligand (e.g., [3H]-PGE2) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled competitor compound (this compound or ONO-8711) are added to the wells.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard EP1 ligand.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50).

1. Cell Preparation:

  • Cells stably expressing the EP1 receptor are seeded into a 96-well or 384-well black, clear-bottom plate and cultured to form a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark. This allows the dye to enter the cells.

3. Antagonist Incubation:

  • After dye loading, the cells are washed and then incubated with varying concentrations of the antagonist (this compound or ONO-8711) for a specific period.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of an EP1 receptor agonist (e.g., PGE2) at a concentration that elicits a submaximal response (e.g., EC80).

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

5. Data Analysis:

  • The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium response.

  • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Both this compound and ONO-8711 are valuable pharmacological tools for investigating the role of the EP1 receptor. The choice between these two antagonists may depend on the specific requirements of the study. While this compound is reported to have higher potency and selectivity, ONO-8711 has been more extensively characterized in a wider range of in vivo models. Researchers should carefully consider the available data and the specific context of their experiments when selecting the appropriate compound. The detailed protocols provided in this guide are intended to assist in the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the EP1 receptor.

References

ONO-8713: Validating Therapeutic Efficacy through EP1 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the pharmacological effects of ONO-8713, a selective EP1 receptor antagonist, with the genetic validation offered by EP1 knockout mouse models. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and therapeutic potential of targeting the EP1 receptor.

EP1 Receptor Signaling Pathway

The prostaglandin E2 (PGE2) receptor EP1 subtype is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to an increase in intracellular calcium. This pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and carcinogenesis.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Inflammation, Contraction) Ca2->Cellular_Response Mediates

Caption: The EP1 receptor signaling cascade.

Comparative Efficacy: this compound vs. EP1 Knockout Models

The following sections present quantitative data from studies directly comparing the effects of this compound with genetic deletion of the EP1 receptor in preclinical models of colon carcinogenesis and ischemic stroke.

Colon Carcinogenesis Model

In a key study, the inhibitory effect of this compound on the development of azoxymethane (AOM)-induced aberrant crypt foci (ACF), a surrogate marker for colon cancer, was compared to the phenotype of EP1 knockout mice. The results demonstrate a clear dose-dependent inhibition of ACF formation by this compound, corroborating the findings from the genetic knockout model and confirming the involvement of the EP1 receptor in colon carcinogenesis.[1]

Table 1: Effect of this compound on AOM-Induced Aberrant Crypt Foci (ACF) Formation in Mice [1]

Treatment GroupDose (in diet)Mean Number of ACF per Colon% Inhibition
AOM Control-47.3 ± 15.6-
This compound250 ppm40.2 ± 11.315%
This compound500 ppm33.1 ± 9.830%
This compound1000 ppm30.3 ± 8.536%
EP1 Knockout + AOM-18.4 ± 6.2**61%

*P < 0.05 vs. AOM Control **P < 0.01 vs. AOM Control in wild-type mice (data from a related study by the same group for comparison)

Ischemic Stroke Model

The neuroprotective effects of this compound were evaluated in a mouse model of stroke and compared with the outcomes in EP1 knockout mice. The data strongly indicate that the EP1 receptor is a critical mediator of ischemic brain injury. Notably, this compound provided no additional neuroprotection in mice lacking the EP1 receptor, confirming its high specificity of action.[2]

Table 2: Neuroprotective Effects of this compound and EP1 Knockout in Mouse Stroke Models [2]

Experimental ModelTreatment/GenotypeOutcome MeasureResult (% of Control/Wild-Type)
NMDA Receptor-Induced Brain DamageThis compoundVolume of Brain Damage~71%
NMDA Receptor-Induced Brain DamageEP1 KnockoutVolume of Brain Damage~75%
NMDA Receptor-Induced Brain DamageThis compound in EP1 KnockoutVolume of Brain DamageNo additional protection
Ischemia/Reperfusion (90 min MCAO)EP1 KnockoutInfarct Size~57%

Experimental Protocols

AOM-Induced Aberrant Crypt Foci (ACF) in Mice

This protocol outlines the methodology used to assess the chemopreventive effects of this compound on colon carcinogenesis.

AOM_ACF_Protocol cluster_animal_model Animal Model cluster_induction ACF Induction cluster_treatment Treatment Regimen cluster_endpoint Endpoint Measurement Animal Male C57BL/6J Mice (5 weeks old) AOM Azoxymethane (AOM) 10 mg/kg, i.p. Once a week for 3 weeks Animal->AOM Carcinogen Administration ONO_8713 This compound in Diet (250, 500, or 1000 ppm) Administered for 5 weeks AOM->ONO_8713 Concurrent and Post-Treatment Endpoint Euthanasia at 8 weeks Colon harvested ACF counted after methylene blue staining ONO_8713->Endpoint Evaluation

Caption: Experimental workflow for AOM-induced ACF model.

Detailed Methodology:

  • Animal Model: Male C57BL/6J mice, 5 weeks of age, are used for the study.[1]

  • Carcinogen Administration: Mice receive intraperitoneal (i.p.) injections of azoxymethane (AOM) at a dose of 10 mg/kg body weight, once a week for three consecutive weeks.

  • This compound Treatment: this compound is mixed into the powdered diet at concentrations of 250, 500, or 1000 ppm. The treatment diet is provided to the mice for 5 weeks, starting one week before the first AOM injection.

  • ACF Quantification: Five weeks after the final AOM injection, mice are euthanized. The colons are removed, fixed in 10% buffered formalin, and stained with 0.2% methylene blue. The number of aberrant crypt foci (ACF) is then counted under a light microscope.

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice

This protocol describes a common procedure for inducing focal cerebral ischemia to model stroke in mice.

pMCAO_Protocol Start Anesthetize Mouse (e.g., Isoflurane) Incise Midline neck incision Expose common carotid artery (CCA) Start->Incise Isolate Isolate external carotid artery (ECA) and internal carotid artery (ICA) Incise->Isolate Ligate Distally ligate and transect ECA Isolate->Ligate Insert Insert coated filament into ECA stump Advance into ICA to occlude MCA origin Ligate->Insert Confirm Confirm occlusion (e.g., Laser Doppler Flowmetry) Insert->Confirm Suture Suture incision Allow to recover Confirm->Suture End Post-operative care and endpoint analysis (e.g., infarct volume) Suture->End

Caption: Experimental workflow for pMCAO stroke model.

Detailed Methodology:

  • Anesthesia: The mouse is anesthetized using an inhalant anesthetic such as isoflurane. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).

  • Vessel Preparation: The ECA is carefully dissected and ligated distally. A small incision is made in the ECA stump.

  • Occlusion: A silicon-coated monofilament is introduced through the ECA stump and advanced into the ICA until it lodges at the origin of the middle cerebral artery (MCA), thereby blocking blood flow.

  • Confirmation and Closure: Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter. The neck incision is then sutured.

  • Drug Administration (for pharmacological studies): this compound or vehicle is typically administered intraperitoneally at a specified dose and time relative to the MCAO procedure.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 or 48 hours) post-MCAO, the mouse is euthanized, and the brain is removed. Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Conclusion

The presented data from both colon carcinogenesis and ischemic stroke models consistently demonstrate that the pharmacological effects of this compound accurately replicate the phenotype observed in EP1 knockout mice. The lack of additional effect in knockout animals treated with this compound provides strong evidence for its specificity as an EP1 receptor antagonist. These findings validate the use of this compound as a valuable tool for investigating the role of the EP1 receptor in various disease states and support its potential as a therapeutic agent.

References

A Comparative Guide to Alternative EP1 Inhibitors for ONO-8713

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative prostaglandin E2 (PGE2) receptor subtype 1 (EP1) inhibitors to ONO-8713. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on potency, selectivity, and available preclinical data.

Introduction to EP1 Receptor Antagonism

The EP1 receptor, a G-protein coupled receptor, is a key player in various physiological and pathological processes, including pain, inflammation, and cancer.[1] Its activation by its primary ligand, PGE2, triggers a signaling cascade that results in an increase in intracellular calcium levels.[2] Consequently, the development of selective EP1 receptor antagonists is a promising therapeutic strategy for a range of diseases. This compound is a well-characterized selective EP1 antagonist; however, a variety of alternative inhibitors with distinct pharmacological profiles are available.[3][4] This guide offers a comparative analysis of these alternatives.

Comparative Analysis of EP1 Inhibitors

The following table summarizes the binding affinities (Ki or pKi) of this compound and several alternative EP1 inhibitors. Lower Ki values and higher pKi values indicate greater binding affinity.

CompoundSpeciespKiKi (nM)Selectivity ProfileKey Applications
This compound Mouse9.5~0.32Selective EP1 antagonist.[5]Studied in colon carcinogenesis and seizures.
Human8.010
ONO-8711 Human9.20.6Potent and selective EP1 antagonist.Investigated in models of colon, breast, and oral cancer.
Mouse8.81.7
SC-51322 Human7.913.8Potent EP1 antagonist.Used in studies of keratinocyte differentiation.
GW-848687 --8.6Selective EP1 antagonist.Preclinical models of inflammatory pain.
SC-51089 Human-1300 (1.3 µM)Selective for EP1 over EP2, EP3, and EP4.Neuroprotective activity, studied in Huntington's disease models.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams illustrate the EP1 receptor signaling pathway and a general workflow for a competitive radioligand binding assay.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) PKC->Cellular_Response Leads to Antagonist EP1 Antagonists (this compound, ONO-8711, etc.) Antagonist->EP1 Inhibit

Caption: EP1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing EP1 receptor Incubate Incubate membranes, radioligand, and competitor at a specific temperature and time Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [³H]-PGE2) Radioligand->Incubate Competitor Prepare serial dilutions of unlabeled competitor (e.g., this compound) Competitor->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Generate competition curve and calculate IC₅₀ and Ki values Count->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for EP1 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the EP1 receptor.

Materials:

  • Cell membranes from cells overexpressing the human EP1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-PGE2.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., this compound, ONO-8711) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the EP1 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

    • 50 µL of the test compound at various dilutions.

    • 50 µL of [³H]-PGE2 (final concentration typically at or below its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the functional activity of EP1 receptor antagonists by quantifying their ability to inhibit PGE2-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • PGE2 (agonist).

  • Test compounds (EP1 antagonists).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the EP1-expressing cells into 96-well black-walled, clear-bottom plates and culture until they reach a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test antagonist for a predetermined period.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Addition: Inject a solution of PGE2 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

  • Data Recording: Immediately after agonist injection, continuously record the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Calculate the inhibitory effect of the antagonist by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

Conclusion

The selection of an appropriate EP1 inhibitor is critical for the success of preclinical research. While this compound is a potent and selective tool, alternatives such as ONO-8711, SC-51322, and SC-51089 offer a range of potencies and have been characterized in various in vitro and in vivo models. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their studies targeting the EP1 receptor.

References

Independent Validation of ONO Prostaglandin Receptor Antagonists: A Comparative Analysis of EP1 vs. EP4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently validated mechanisms of action for Ono Pharmaceutical's prostaglandin E receptor antagonists, focusing on the distinct roles of EP1 and EP4 receptor inhibition. We will delve into the experimental data supporting the mechanisms of ONO-8713 (an EP1 antagonist) and the alternative EP4 antagonists, ONO-AE3-208 and ONO-4578.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, cancer, and pain. Its diverse effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. While both EP1 and EP4 receptors are activated by PGE2, they trigger distinct downstream signaling cascades, leading to different cellular responses. Ono Pharmaceutical has developed selective antagonists for these receptors, offering valuable tools to dissect their individual contributions to disease and potential therapeutic avenues. This guide synthesizes findings from independent research to validate and compare the mechanisms of this compound (EP1 antagonist) and ONO's EP4 antagonists.

Comparative Overview of ONO EP Receptor Antagonists

FeatureThis compoundONO-AE3-208ONO-4578
Target Prostaglandin E Receptor Subtype 1 (EP1)Prostaglandin E Receptor Subtype 4 (EP4)Prostaglandin E Receptor Subtype 4 (EP4)
Primary Mechanism Blocks PGE2-induced increases in intracellular calcium (Ca2+)Inhibits PGE2-induced cyclic AMP (cAMP) productionInhibits PGE2-induced cyclic AMP (cAMP) production and downstream signaling
Key Validated Effects Inhibition of colon carcinogenesis[1], suppression of prostate cancer development[2], amelioration of neuroinflammation[3]Suppression of cancer cell invasion and migration[4], inhibition of tumor growth and metastasis[5], modulation of immune responsesEnhancement of anti-tumor immunity, often in combination with immunotherapy
Therapeutic Areas of Investigation Oncology, NeuroinflammationOncology, Inflammatory DiseasesOncology (in combination therapies)

Independent Validation Data

This compound (EP1 Antagonist) in Cancer Models

Independent studies have validated the role of this compound in inhibiting carcinogenesis, particularly in colon and prostate cancer models.

Table 1: Effect of this compound on Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Mice

Treatment GroupDose (ppm in diet)Mean Number of ACF per Colon% Inhibition
Control045.3 ± 10.1-
This compound25038.5 ± 8.715%
This compound50031.7 ± 7.530%
This compound100029.0 ± 6.836%

Experimental Protocol: AOM-Induced ACF Formation in Mice

  • Animal Model: Male C57BL/6J mice.

  • Carcinogen: Azoxymethane (AOM) administered intraperitoneally (10 mg/kg body weight) once a week for 3 weeks.

  • Treatment: this compound was mixed into the diet at the indicated concentrations and administered during and after AOM treatment for 5 weeks.

  • Endpoint: The number of aberrant crypt foci (ACF), which are preneoplastic lesions, was counted in the colon.

ONO-AE3-208 (EP4 Antagonist) in Cancer and Inflammation Models

ONO-AE3-208 has been independently shown to suppress cancer progression and modulate immune responses.

Table 2: Effect of ONO-AE3-208 on Prostate Cancer Cell Invasion

Cell LineTreatmentConcentration (µM)% Invasion Inhibition
PC3Vehicle-0%
PC3ONO-AE3-2080.1~25%
PC3ONO-AE3-2081~50%
PC3ONO-AE3-20810~75%
LNCaPVehicle-0%
LNCaPONO-AE3-20810Significant Inhibition

Experimental Protocol: In Vitro Cell Invasion Assay

  • Cell Lines: PC3 and LNCaP human prostate cancer cells.

  • Assay: Transwell invasion assay using Matrigel-coated inserts.

  • Treatment: Cells were treated with varying concentrations of ONO-AE3-208.

  • Endpoint: The number of cells that invaded through the Matrigel was quantified.

Table 3: Effect of ONO-AE3-208 on UV Irradiation-Induced Immunosuppression

Treatment GroupDose (mg/kg/day)Ear Swelling (x10⁻² mm)
Sham Irradiation + Vehicle-8.5 ± 0.5
UV Irradiation + Vehicle-3.2 ± 0.4
UV Irradiation + ONO-AE3-208105.8 ± 0.6
UV Irradiation + ONO-AE3-208507.9 ± 0.7

Experimental Protocol: Contact Hypersensitivity (CHS) Response in Mice

  • Animal Model: C57BL/6 mice.

  • Immunosuppression Induction: Mice were exposed to UV irradiation on their shaved backs.

  • Sensitization and Challenge: Mice were sensitized with 2,4-dinitrofluorobenzene (DNFB) on the abdomen and later challenged with DNFB on the ear.

  • Treatment: ONO-AE3-208 was administered in the drinking water.

  • Endpoint: Ear swelling was measured as an indicator of the CHS response. A reduction in ear swelling indicates immunosuppression.

ONO-4578 (EP4 Antagonist) in Clinical Trials

ONO-4578 is being investigated in clinical trials, often in combination with immunotherapy, for various cancers.

A phase 2 clinical trial in patients with HER2-negative unresectable advanced or recurrent gastric cancer showed that ONO-4578 in combination with nivolumab (Opdivo) and chemotherapy resulted in a statistically significant prolongation of progression-free survival (PFS) compared to placebo with nivolumab and chemotherapy.

Signaling Pathways and Experimental Workflows

EP1 vs. EP4 Signaling Pathways

The distinct mechanisms of this compound and ONO's EP4 antagonists stem from the different signaling pathways initiated by the EP1 and EP4 receptors.

EP1_EP4_Signaling cluster_PGE2 Prostaglandin E2 (PGE2) cluster_EP1 EP1 Receptor Pathway cluster_EP4 EP4 Receptor Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 ONO_8713 This compound ONO_8713->EP1 Inhibits Gs Gs EP4->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB ONO_EP4 ONO-AE3-208 ONO-4578 ONO_EP4->EP4 Inhibits

Caption: Simplified signaling pathways of EP1 and EP4 receptors.

Representative Experimental Workflow: In Vivo Cancer Model

The following diagram illustrates a typical workflow for evaluating the efficacy of an ONO prostaglandin receptor antagonist in a mouse model of cancer.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select Animal Model (e.g., C57BL/6 mice) implant Tumor Cell Implantation (e.g., Subcutaneous or Orthotopic) start->implant randomize Tumor Growth & Randomization into Treatment Groups implant->randomize treat_vehicle Vehicle Control Group randomize->treat_vehicle treat_ono ONO Antagonist Group (e.g., this compound or ONO-AE3-208) randomize->treat_ono monitor Monitor Tumor Growth & Animal Health treat_vehicle->monitor treat_ono->monitor endpoint Endpoint: Euthanize & Collect Tissues monitor->endpoint analysis Analyze Tumor Weight, Volume, Metastasis, & Biomarkers endpoint->analysis

Caption: General experimental workflow for in vivo antagonist studies.

Conclusion

Independent research strongly validates the distinct mechanisms of action of Ono Pharmaceutical's EP1 and EP4 receptor antagonists. This compound effectively targets the EP1 receptor's calcium-mediated signaling, demonstrating efficacy in preclinical models of carcinogenesis. In contrast, ONO-AE3-208 and ONO-4578 target the EP4 receptor's cAMP-dependent pathway, showing promise in suppressing cancer cell invasion, metastasis, and modulating the tumor immune microenvironment. The choice between targeting EP1 or EP4 depends on the specific pathological context and the desired therapeutic outcome. The availability of these selective antagonists provides researchers with powerful tools to further elucidate the roles of PGE2 signaling in health and disease.

References

ONO-8713: A Comparative Guide to its Specificity for the EP1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ONO-8713's binding affinity for the human prostaglandin E receptor 1 (EP1) against other human prostanoid receptors. The data presented is compiled from robust in vitro studies to offer a clear perspective on the selectivity of this compound. Detailed experimental protocols for the key assays are also provided to aid in the replication and validation of these findings.

Quantitative Comparison of Binding Affinities

The selectivity of this compound for the EP1 receptor has been demonstrated through competitive radioligand binding assays. The following table summarizes the binding affinities (Ki values) of this compound for a panel of human prostanoid receptors. The data is derived from studies using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective recombinant human receptors.

ReceptorThis compound Ki (nM)
hEP1 2.5
hEP2>10,000
hEP3>10,000
hEP41,800
hDP>10,000
hFP>10,000
hIP>10,000
hTP>10,000

Data Interpretation: A lower Ki value indicates a higher binding affinity. The data clearly illustrates the high affinity and selectivity of this compound for the human EP1 receptor. Its affinity for other prostanoid receptors is significantly lower, with Ki values orders of magnitude higher, demonstrating its specificity.

Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptors

This protocol outlines the methodology for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for a specific prostanoid receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells are stably transfected with the cDNA for the human prostanoid receptor of interest (e.g., hEP1, hEP2, etc.).
  • Cells are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and a selection antibiotic.
  • For membrane preparation, cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) using a Dounce homogenizer or sonicator.
  • The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
  • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.
  • To each well, add the following in order:
  • Binding buffer.
  • A fixed concentration of the radioligand (e.g., [3H]PGE2 for EP receptors). The concentration used is typically close to the Kd of the radioligand for the specific receptor.
  • Increasing concentrations of the unlabeled test compound (e.g., this compound).
  • The cell membrane preparation (a specific amount of protein per well).
  • For determining non-specific binding, a parallel set of wells is prepared containing a high concentration of a known unlabeled ligand for the receptor.
  • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • The data is then analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay: EP1 Receptor-Mediated Calcium Mobilization

This protocol describes a functional assay to assess the antagonist activity of a compound like this compound on the EP1 receptor by measuring changes in intracellular calcium levels.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human EP1 receptor, such as HEK293 or CHO cells.
  • Culture the cells in an appropriate medium.
  • Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

2. Loading with Calcium Indicator Dye:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and a probenecid solution (to prevent dye leakage from the cells).
  • Remove the culture medium from the wells and add the dye-loading buffer.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
  • After incubation, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess extracellular dye.

3. Compound Addition and Calcium Measurement:

  • Prepare serial dilutions of the antagonist compound (this compound) and the EP1 receptor agonist (e.g., PGE2 or a selective EP1 agonist like 17-phenyl-trinor-PGE2).
  • The assay is performed using a fluorescence plate reader capable of kinetic reading and automated liquid handling (e.g., FLIPR, FlexStation).
  • First, add the antagonist (this compound) at various concentrations to the wells and incubate for a short period.
  • Then, add a fixed concentration of the EP1 agonist (typically the EC80 concentration to elicit a robust response) to all wells.
  • Measure the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates an increase in intracellular calcium.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
  • The inhibitory effect of the antagonist is determined by comparing the calcium response in the presence of the antagonist to the response with the agonist alone.
  • The data is plotted as the percentage of inhibition versus the antagonist concentration, and a non-linear regression analysis is used to determine the IC50 value of the antagonist.

Visualizations

EP1 Receptor Signaling Pathway

EP1_Signaling_Pathway cluster_membrane Cell Membrane EP1 EP1 Receptor Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves PGE2 PGE2 PGE2->EP1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: The EP1 receptor signaling pathway, a Gq-coupled cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO cells expressing hEP1 Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate membranes with [3H]PGE2 & this compound Membrane_Prep->Incubation Filtration 4. Separate bound/free ligand by filtration Incubation->Filtration Counting 5. Quantify radioactivity Filtration->Counting IC50_Calc 6. Calculate IC50 Counting->IC50_Calc Ki_Calc 7. Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for the competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Plate hEP1-expressing cells in 96-well plate Dye_Loading 2. Load cells with calcium indicator dye Cell_Plating->Dye_Loading Antagonist_Add 3. Add this compound Dye_Loading->Antagonist_Add Agonist_Add 4. Add EP1 agonist Antagonist_Add->Agonist_Add Fluorescence_Read 5. Measure fluorescence change Agonist_Add->Fluorescence_Read IC50_Calc 6. Calculate IC50 from inhibition curve Fluorescence_Read->IC50_Calc

Caption: Workflow for the calcium mobilization functional assay.

benchmarking ONO-8713 performance in established assay systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of ONO-8713, a selective prostaglandin E receptor subtype 1 (EP1) antagonist, in established assay systems. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with other relevant alternatives, supported by experimental data to facilitate informed decisions in research and development.

Executive Summary

This compound is a potent and selective antagonist of the EP1 receptor, a key player in various physiological and pathological processes, including neuroinflammation, pain, and cancer. This guide presents a comparative analysis of this compound's performance against other EP1 antagonists, namely ONO-8711 and SC-51089, in both in vitro and in vivo settings. The data compiled herein demonstrates the competitive profile of this compound and provides detailed methodologies for the key experiments cited.

Data Presentation

In Vitro Performance: Receptor Binding Affinity

The binding affinity of this compound and its alternatives to the EP1 receptor is a critical parameter for assessing their potency. The following table summarizes the reported pKi values for these compounds against human and mouse EP1 receptors. A higher pKi value indicates a stronger binding affinity.

CompoundTarget SpeciespKiKi
This compound Human EP18.0[1]10 nM[1]
Mouse EP19.5[1]0.32 nM[1]
ONO-8711Human EP19.2[2]0.6 nM
Mouse EP18.81.7 nM
SC-51089Not Specified-1.3 µM
In Vitro Performance: Functional Antagonism

The functional inhibitory activity of these compounds is often assessed by their ability to block the intracellular calcium mobilization induced by the natural ligand, prostaglandin E2 (PGE2). The table below presents the reported IC50 values for ONO-8711 in a PGE2-induced calcium mobilization assay. Comparable IC50 data for this compound in this specific assay was not available in the public domain at the time of this publication.

CompoundTarget SpeciesAssayIC50
ONO-8711Human EP1PGE2-induced Ca2+ mobilization0.05 µM
Mouse EP1PGE2-induced Ca2+ mobilization0.21 µM
Rat EP1PGE2-induced Ca2+ mobilization0.22 µM
In Vivo Performance: Inhibition of Aberrant Crypt Foci (ACF) Formation

The efficacy of this compound has been evaluated in a mouse model of colon carcinogenesis, where the formation of aberrant crypt foci (ACF) is a key premalignant indicator.

CompoundAnimal ModelDosingKey Findings
This compound Azoxymethane (AOM)-induced ACF in male C57BL/6J mice250, 500, and 1000 ppm in diet for 5 weeksDose-dependent reduction in ACF formation (15%, 30%, and 36% inhibition, respectively). Efficacy was similar to ONO-8711.

Experimental Protocols

EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling cascades, including protein kinase C (PKC). The pathway is implicated in cellular processes such as smooth muscle contraction, neuronal excitation, and inflammation.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

EP1 Receptor Signaling Pathway

In Vitro Assay: PGE2-Induced Calcium Mobilization

This assay is a standard method to functionally assess the antagonist activity of compounds targeting Gq-coupled receptors like EP1.

Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by PGE2 in cells expressing the EP1 receptor.

Materials:

  • Cell line expressing the EP1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Prostaglandin E2 (PGE2)

  • Test compounds (this compound and alternatives)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Microplate reader with fluorescence detection and liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Plate the EP1-expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Incubation: After dye loading, wash the cells with assay buffer and then incubate with various concentrations of the test compound (or vehicle control) for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • PGE2 Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Initiate the reading to establish a baseline fluorescence. Then, using the instrument's liquid handler, add a pre-determined concentration of PGE2 (typically at an EC80 concentration to elicit a robust response) to all wells.

  • Data Analysis: Continuously record the fluorescence intensity before and after the addition of PGE2. The antagonist effect is measured as the inhibition of the PGE2-induced fluorescence peak. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow cluster_prep Assay Preparation cluster_measurement Measurement & Analysis node_plate Plate EP1-expressing cells in microplate node_dye Load cells with calcium-sensitive dye node_plate->node_dye node_compound Incubate with test compounds node_dye->node_compound node_reader Place plate in fluorescence reader node_compound->node_reader node_baseline Establish baseline fluorescence node_reader->node_baseline node_stimulate Inject PGE2 and record fluorescence node_baseline->node_stimulate node_analyze Analyze data and calculate IC50 node_stimulate->node_analyze

Calcium Mobilization Assay Workflow

In Vivo Assay: Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Mice

This model is used to evaluate the chemopreventive potential of compounds against colon cancer.

Objective: To determine the effect of this compound on the formation of preneoplastic lesions (ACF) in the colon of mice treated with a carcinogen.

Animals: Male C57BL/6J mice.

Materials:

  • Azoxymethane (AOM)

  • This compound

  • Standard rodent diet

  • Methylene blue solution

  • Microscope

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Carcinogen Induction: Administer AOM (e.g., 10 mg/kg body weight) via intraperitoneal injection once a week for two to three weeks to induce ACF formation.

  • Drug Administration: Prepare diets containing different concentrations of this compound (e.g., 250, 500, and 1000 ppm). Administer the control or this compound-containing diets to the mice, starting either during or after the AOM treatment period, for a specified duration (e.g., 5 weeks).

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and carefully dissect the colons. Flush the colons with saline, open them longitudinally, and fix them flat between filter papers in formalin.

  • ACF Visualization and Quantification: Stain the fixed colons with methylene blue solution. Visualize and count the number of ACF under a light microscope. ACF are identified by their larger size, darker staining, and slit-like openings compared to normal crypts.

  • Data Analysis: Compare the number of ACF per colon between the control and this compound-treated groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed reduction in ACF formation.

In Vivo Assay: NMDA-Induced Excitotoxicity in Mice

This model is used to assess the neuroprotective effects of compounds in a model of acute neuronal injury.

Objective: To evaluate the ability of this compound to reduce brain lesion volume following an excitotoxic insult.

Animals: Mice.

Materials:

  • N-methyl-D-aspartate (NMDA)

  • This compound

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Cresyl violet stain

  • Microscope and imaging system

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame.

  • NMDA Injection: Perform a craniotomy and inject a specific amount of NMDA (e.g., 15 nmol in 0.3 µl) directly into the striatum to induce an excitotoxic lesion.

  • Drug Administration: Administer this compound (e.g., 10 µg/kg) via intraperitoneal (i.p.) injection at specific time points after the NMDA injection (e.g., 1 and 6 hours post-injection).

  • Tissue Processing: Allow the mice to survive for a predetermined period (e.g., 48 hours). Then, euthanize the animals and perfuse them with saline followed by a fixative (e.g., paraformaldehyde). Collect the brains and process them for histological analysis.

  • Lesion Volume Analysis: Section the brains and stain them with cresyl violet to visualize the neuronal damage. Capture images of the stained sections and use image analysis software to quantify the lesion volume.

  • Data Analysis: Compare the lesion volumes between the vehicle-treated and this compound-treated groups. Use appropriate statistical tests (e.g., t-test) to determine if this compound treatment resulted in a significant neuroprotective effect.

Conclusion

The data presented in this guide highlight this compound as a potent and selective EP1 receptor antagonist with demonstrated efficacy in preclinical models of cancer. Its strong binding affinity, particularly for the mouse EP1 receptor, positions it as a valuable tool for investigating the role of EP1 signaling in various disease models. Further studies are warranted to fully elucidate its functional antagonist profile in direct comparison with other available agents. The detailed experimental protocols provided herein are intended to support researchers in the design and execution of robust and reproducible studies to further explore the therapeutic potential of this compound and other EP1-targeted compounds.

References

Safety Operating Guide

ONO-8713: Protocol for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance for the proper disposal of ONO-8713 based on general laboratory safety protocols. However, it is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with local, state, and federal regulations. This compound is intended for research use only.[1]

Immediate Safety and Logistical Information

This compound is a selective prostaglandin E receptor subtype EP1 antagonist.[1][2] As with any research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedures outline the standard steps for the safe disposal of this compound and associated waste.

Summary of Chemical and Storage Data

The following table summarizes key quantitative data for this compound, which is crucial for its safe handling and storage prior to disposal.

PropertyValueSource
Molecular Formula C25H24F3NO6SMedKoo Biosciences
Molecular Weight 523.52 g/mol MedKoo Biosciences
Storage (Powder) -20°C for up to 3 yearsMedchemExpress.com[3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 monthMedchemExpress.com[3]
Shipping Condition Shipped at room temperature; stable for several weeksMedKoo Biosciences

Standard Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste. The following step-by-step guide provides a general operational plan for its disposal.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and any contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently when mixed. Keep this compound waste separate from biological, radioactive, or non-hazardous waste.

Step 2: Selection of Appropriate Waste Container

  • Container Compatibility: Use a chemically compatible, leak-proof container with a secure screw-top lid. The original container may be suitable if it is in good condition.

  • Avoid Improper Containers: Do not use food or beverage containers for waste storage. Ensure the container is free from damage or deterioration.

Step 3: Proper Labeling of Waste Container

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any solvents used in the solution. Avoid using abbreviations or chemical formulas.

    • The approximate concentration or percentage of each component.

    • The specific hazard characteristics (e.g., toxic). While the specific hazards of this compound are not fully detailed in the provided search results, it should be handled with the assumption of toxicity.

    • The name and contact information of the generating researcher or lab.

    • The date accumulation started.

Step 4: Accumulation and Storage of Waste

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel. This area could be a secondary containment tray within a chemical fume hood or a designated cabinet.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.

  • Regular Inspections: Visually inspect the container weekly for any signs of leakage or deterioration.

Step 5: Arranging for Disposal

  • Request Pickup: Once the waste container is full, or before the designated accumulation time limit is reached (typically within one year for partially filled containers in an SAA), submit a waste pickup request to your institution's EHS department.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, which may involve online forms or direct contact with the EHS office.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of chemical waste, such as this compound, in a laboratory environment.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (e.g., this compound) identify Identify as Hazardous Chemical Waste start->identify segregate Segregate from other waste types (biological, radioactive, etc.) identify->segregate container Select appropriate, leak-proof waste container segregate->container label_container Affix 'Hazardous Waste' label with all required information container->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store inspect Keep container closed. Inspect weekly. store->inspect pickup Container Full or Time Limit Reached? inspect->pickup pickup->inspect No request Submit Waste Pickup Request to EHS Department pickup->request Yes end EHS Collects Waste for Final Disposal request->end

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling ONO-8713

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of ONO-8713, a selective prostaglandin E receptor subtype EP1 antagonist. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 Certified
Chemical GogglesUse when there is a splash hazard.
Hand Protection Nitrile GlovesChemically resistant, disposable.
Body Protection Laboratory CoatStandard, full-length.
Respiratory Protection Dust Mask/RespiratorRequired when handling the powdered form to avoid inhalation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Operational Plan:

  • Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary PPE readily available and inspected for integrity.

  • Weighing and Aliquoting (Powder Form):

    • Perform in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

    • If sonication is required, ensure the container is properly sealed.

  • General Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Plan:

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C6 months
-20°C1 month

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste:

    • Collect all contaminated solid waste, including empty vials, weigh boats, and used PPE (gloves, etc.), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste containing this compound down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for chemical containers.

Signaling Pathway of this compound's Target: EP1 Receptor

This compound is a selective antagonist of the Prostaglandin E Receptor 1 (EP1). The binding of the natural ligand, Prostaglandin E2 (PGE2), to the EP1 receptor initiates a signaling cascade. This compound blocks this binding, thereby inhibiting the downstream effects.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 (Ligand) EP1 EP1 Receptor (GPCR) PGE2->EP1 Binds & Activates ONO8713 This compound (Antagonist) ONO8713->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Opens Channel Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Release Downstream Downstream Cellular Effects Ca_Cytosol->Downstream Mediates

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.